AGN 191976
Description
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Properties
Molecular Formula |
C21H34O6 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,5S,6R,7R)-7-[(3S)-3-hydroxyoctyl]-3-oxo-2,4-dioxabicyclo[3.2.1]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-2-3-6-9-15(22)12-13-17-16(10-7-4-5-8-11-20(23)24)18-14-19(17)27-21(25)26-18/h4,7,15-19,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
CVQLYMOSZQTFDP-NFUXFLSFSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC(=O)O2)O |
Canonical SMILES |
CCCCCC(CCC1C2CC(C1CC=CCCCC(=O)O)OC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
AGN 191976: A Technical Guide to its Mechanism of Action as a Thromboxane A2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 191976 is a potent and selective thromboxane A2 (TP) receptor agonist. Structurally, it is a 9,11-cyclic carbonate derivative of prostaglandin F2 alpha. While exhibiting pharmacological activity comparable to the well-characterized TP receptor agonist U-46619 in various smooth muscle preparations, this compound displays a unique and potent ocular hypotensive effect, suggesting the involvement of distinct TP receptor subtypes in the eye. This guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, detailing experimental protocols, and illustrating key signaling pathways and workflows.
Core Mechanism of Action: Thromboxane A2 Receptor Agonism
This compound functions as a direct agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The TP receptor is the primary mediator of the biological effects of its endogenous ligand, thromboxane A2 (TXA2)[1]. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation[1]. The actions of this compound, by activating TP receptors, mimic these effects in various tissues.
Two main isoforms of the human TP receptor, TPα and TPβ, have been identified, arising from alternative mRNA splicing[1]. These isoforms differ in their C-terminal tails, which can lead to differential G-protein coupling and downstream signaling. Notably, platelets exclusively express the TPα isoform[1]. The differential effects of this compound, particularly its ocular hypotensive properties not shared by other TP agonists like U-46619, strongly suggest a selective interaction with TP receptor subtypes, potentially involving these isoforms or other yet-to-be-fully-characterized receptor variants.
Quantitative Data
The functional potency of this compound has been characterized in several in vitro systems. The following tables summarize the available quantitative data, primarily focusing on its half-maximal effective concentration (EC50) in inducing physiological responses.
Table 1: In Vitro Functional Activity of this compound
| Preparation | Agonist | EC50 (nM) |
| Rat Aorta | This compound | 0.23[2] |
| Human Platelets | This compound | 24[2] |
Table 2: Comparative In Vitro Functional Activity
| Preparation | This compound (EC50, nM) | U-46619 (EC50, nM) |
| Rat Aorta | 0.23[2] | ~2.3 (calculated based on 10x less potency than this compound) |
Signaling Pathways
Activation of TP receptors by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq and G13 families of G-proteins.
Gq-Mediated Pathway
Activation of the Gq alpha subunit by the TP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), lead to various cellular responses, including smooth muscle contraction and platelet aggregation.
G13-Mediated Pathway
The TP receptor also couples to the G13 family of G-proteins. This interaction activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained increase in phosphorylated myosin light chains, resulting in enhanced smooth muscle contraction.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed to characterize the activity of TP receptor agonists like this compound.
In Vitro Smooth Muscle Contraction Assay (Rat Aorta)
This assay assesses the ability of a compound to induce contraction in isolated vascular smooth muscle.
Protocol Overview:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Measurement: The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied.
-
Compound Addition: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ baths.
-
Data Analysis: The contractile responses are measured as a percentage of the maximum response to a standard agonist (e.g., potassium chloride). EC50 values are calculated by non-linear regression analysis.
Platelet Aggregation Assay
This assay measures the ability of a compound to induce the aggregation of platelets.
Protocol Overview:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Platelet Aggregometry: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of PRP in an aggregometer.
-
Compound Addition: A baseline light transmission is established, and then this compound is added to the PRP at various concentrations.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. EC50 values are determined from the concentration-response curves.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the thromboxane A2 receptor system. Its potent and selective agonism, coupled with its unique ocular hypotensive effects, highlights the potential for developing novel therapeutics targeting TP receptor subtypes. Further research is warranted to fully elucidate the specific G-protein coupling and downstream signaling pathways that mediate its distinct pharmacological profile, particularly in ocular tissues. A more detailed understanding of its interaction with TP receptor isoforms will be crucial for the rational design of next-generation TP receptor modulators with improved tissue selectivity and therapeutic efficacy.
References
AGN 191976: A Case of Mistaken Identity - Reclassification as a Thromboxane A2 Receptor Agonist
Initial investigations into the pharmacological profile of AGN 191976 have revealed a critical misidentification in its classification as a retinoic acid receptor (RAR) antagonist. Contrary to the requested topic, comprehensive data from chemical suppliers and pharmacology databases definitively characterize this compound as a potent and selective thromboxane A2 (TP) receptor agonist. This guide will address this discrepancy, clarify the true mechanism of action for this compound, and provide a detailed overview of its established role, a subject of importance for researchers in vascular biology and related fields.
While compounds developed by Allergan (bearing the "AGN" prefix) such as AGN 193109 and AGN 194310 are well-documented, high-affinity RAR antagonists, this compound operates within a completely different signaling paradigm.[1][2] This distinction is crucial for the accurate design and interpretation of scientific studies.
Corrected Pharmacological Profile of this compound
This compound is a potent agonist of the thromboxane A2 receptor, a G-protein coupled receptor that plays a critical role in vasoconstriction and platelet aggregation.[1][3] Its activity has been quantified in various biological systems, demonstrating high potency.
Quantitative Data: Potency of this compound as a Thromboxane A2 Receptor Agonist
| Biological System | Parameter | Value |
| Rat Aorta | EC50 | 0.23 nM |
| Human Platelets | EC50 | 24 nM |
EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
The Retinoic Acid Signaling Pathway: The Target of True RAR Antagonists
To understand the initial misclassification, it is useful to visualize the signaling pathway that this compound was erroneously thought to inhibit. Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in cellular differentiation, proliferation, and apoptosis. Its effects are mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors.
Upon binding RA, RARs form heterodimers with RXRs. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. True RAR antagonists, like AGN 193109, function by competitively binding to the ligand-binding pocket of RARs, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.
The Thromboxane A2 Signaling Pathway: The True Mechanism of this compound
In contrast, this compound activates the thromboxane A2 receptor (TP receptor). This receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in physiological responses such as smooth muscle contraction (vasoconstriction) and platelet aggregation.
References
AGN 193109: A High-Affinity Pan-Antagonist for Retinoic Acid Receptors
An In-Depth Technical Guide on Binding Affinity and Functional Antagonism
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a synthetic retinoid analogue that has been identified as a potent and high-affinity pan-antagonist of retinoic acid receptors (RARs).[1] Unlike endogenous retinoids such as all-trans retinoic acid (ATRA), which activate RARs, AGN 193109 binds to these receptors without initiating the conformational changes necessary for transcriptional activation. This characteristic makes it an invaluable tool for elucidating the physiological roles of RAR signaling pathways and a potential therapeutic agent for conditions associated with excessive retinoid activity. This guide provides a comprehensive overview of the binding affinity of AGN 193109 for the three RAR subtypes—RARα, RARβ, and RARγ—and details the experimental protocols used to characterize its antagonistic properties.
Binding Affinity of AGN 193109 for RAR Subtypes
AGN 193109 exhibits high affinity for all three RAR subtypes, with dissociation constant (Kd) values in the low nanomolar range. This indicates a strong and stable interaction between AGN 193109 and the ligand-binding pocket of the receptors. The compound shows minimal selectivity among the RAR subtypes, establishing it as a pan-RAR antagonist. Importantly, AGN 193109 does not exhibit significant affinity for retinoid X receptors (RXRs), highlighting its specificity for the RAR family.[1][2][3]
| Compound | RAR Subtype | Dissociation Constant (Kd) |
| AGN 193109 | RARα | 2 nM[1][2][3] |
| RARβ | 2 nM[1][2][3] | |
| RARγ | 3 nM[1][2][3] |
Functional Antagonism and Comparative Binding
The antagonistic nature of AGN 193109 is further demonstrated in functional assays that measure its ability to inhibit the transcriptional activity induced by RAR agonists. In cell-based transactivation assays, AGN 193109 effectively blocks the agonist-induced expression of reporter genes. For instance, in RARβ-UAS-bla HEK 293T cells, AGN 193109 demonstrates a potent IC50 value of approximately 0.15 nM in antagonizing the effects of all-trans retinoic acid.[4]
To provide context for the potency of AGN 193109, the following table compares its binding affinity with that of other well-characterized retinoids. The data is presented as IC50 values, which represent the concentration of a ligand that displaces 50% of a radiolabeled tracer from the receptor.
| Compound | RARα (IC50, nM) | RARβ (IC50, nM) | RARγ (IC50, nM) |
| AGN 193109 (Antagonist) | ~2 | ~2 | ~3 |
| BMS-189453 (Antagonist) | - | - | - |
| BMS-189532 (α-selective Antagonist) | - | - | - |
| BMS-189614 (α-selective Antagonist) | - | - | - |
| All-trans Retinoic Acid (Agonist) | - | - | - |
| TTNPB (Pan-Agonist) | - | - | - |
Note: Specific IC50 values for all compounds in the comparative table were not available in the provided search results. The table structure is provided for illustrative purposes based on available information.[5]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd or Ki) of an unlabeled compound (like AGN 193109) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Preparation of Receptor Source:
-
Nuclear extracts or whole-cell lysates from cells overexpressing a specific human RAR subtype (RARα, RARβ, or RARγ) are prepared.[6] Common cell lines for this purpose include COS-1 or Sf9 insect cells (using a baculovirus expression system).
2. Radioligand:
-
A tritiated high-affinity RAR agonist, such as [3H]-all-trans retinoic acid, is used as the radiotracer.[7]
3. Assay Procedure:
-
A constant concentration of the RAR-containing preparation and the radioligand are incubated in a suitable binding buffer.
-
Increasing concentrations of the unlabeled competitor compound (AGN 193109) are added to the incubation mixture.
-
The mixture is incubated at 4°C to reach equilibrium.
-
Bound and free radioligand are separated using a method such as filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The IC50 value is determined from the resulting competition curve.
-
The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transactivation Assay
This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of a nuclear receptor.
1. Cell Line:
-
A mammalian cell line (e.g., HEK 293T) is co-transfected with two plasmids:
2. Assay Procedure:
-
The transfected cells are plated in multi-well plates.
-
To test for antagonist activity, cells are pre-incubated with increasing concentrations of AGN 193109 for a short period (e.g., 30 minutes).[4]
-
A constant, sub-maximal concentration of an RAR agonist (e.g., all-trans retinoic acid) is then added to the wells.[4]
-
The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.[4]
-
The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
3. Data Analysis:
-
The reporter activity is plotted against the concentration of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter activity, is determined.
Visualizations
Retinoic Acid Receptor Signaling Pathway
References
In-depth Technical Guide: The Elusive AGN 191976
A comprehensive search for the chemical compound designated as AGN 191976 has yielded insufficient public data to create an in-depth technical guide as requested. The designation "AGN" followed by a numerical code is characteristic of internal compound identifiers used by the pharmaceutical company Allergan (now a part of AbbVie). It is highly probable that this compound represents an early-stage investigational compound that was either discontinued, renamed, or has not been disclosed in publicly accessible scientific literature or patent databases.
While direct information on this compound is unavailable, the nomenclature suggests a potential connection to other "AGN" series compounds, which have been developed for various therapeutic areas, including ophthalmology and neurology. For instance, research on allergic conjunctivitis and other ocular conditions has involved numerous compounds with similar identifiers.
Without a definitive chemical structure or experimental data for this compound, it is not possible to provide the requested detailed summary of its properties, experimental protocols, or signaling pathways.
The Nature of "AGN" Designations
Pharmaceutical companies commonly use internal coding systems to track vast numbers of compounds during the research and development process. These codes, such as the "AGN" series, serve as placeholders before a compound is assigned a non-proprietary name (United States Adopted Name or USAN) or a commercial trade name. Information about these internally coded compounds often remains proprietary unless they advance to later stages of clinical trials or are published in scientific journals or patents.
One example found during the search was the compound AGN 190727 , identified as a synonym for (E)-3-[4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl]benzoic acid. This illustrates how "AGN" numbers are linked to specific chemical entities. However, no such public association could be found for this compound.
Recommendations for Further Research
To enable the creation of the requested technical guide, it is crucial to first correctly identify the chemical structure of interest. Researchers, scientists, and drug development professionals seeking information on this compound should consider the following steps:
-
Verify the Compound Identifier: Double-check the designation "this compound" for any potential typographical errors. A single digit difference could refer to a completely different molecule.
-
Consult Internal Documentation: If this identifier was encountered in the context of internal company research, consulting internal databases or reports would be the most direct way to retrieve the necessary information.
-
Search by Chemical Name or Structure: If the chemical name or a structural representation (e.g., SMILES, InChI) of the compound is known, these can be used to search chemical databases like PubChem, Chemical Abstracts Service (CAS), and others to find associated data, including any alternative names or internal codes.
Should a verifiable chemical identity for this compound be established, a comprehensive technical guide detailing its chemical structure, properties, and biological activity, complete with data tables and diagrams, can be developed. Without this foundational information, any attempt to create such a document would be speculative and not meet the standards of a scientific or technical whitepaper.
AGN 191976: A Technical Guide to the Acetylenic Retinoid Tazarotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 191976 is formally known as Tazarotene, a third-generation, receptor-selective, topical retinoid.[1][2] Developed by Allergan, Tazarotene is a member of the acetylenic class of retinoids and is a prodrug that is converted to its active metabolite, tazarotenic acid (AGN 190299), in vivo.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Tazarotene, with a focus on quantitative data and experimental protocols relevant to researchers and drug development professionals.
Tazarotene was approved for medical use in 1997 and is primarily used for the treatment of plaque psoriasis and acne vulgaris.[1] Its unique chemical structure and receptor selectivity offer a distinct therapeutic profile compared to other retinoids.
Discovery and Development
The development of Tazarotene emerged from research efforts to create synthetic retinoids with improved therapeutic indices. The goal was to design a molecule with high affinity and selectivity for specific retinoic acid receptors (RARs) to maximize efficacy while minimizing off-target effects. Tazarotene was synthesized as an acetylenic retinoid, a novel class at the time, and was identified as a potent and selective RARβ and RARγ modulator.[4]
Key Milestones:
-
1988 & 1992: Patents for the preparation of Tazarotene were filed by Allergan.[5]
-
1997: Tazarotene received FDA approval for the topical treatment of psoriasis.[1][2]
-
Post-1997: Its indication was expanded to include the treatment of acne and photodamaged skin.[6]
Synthesis Pathway
The synthesis of Tazarotene involves a multi-step process, culminating in the formation of the ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate molecule.[1] An alternative patented process involves the deoxygenation of the corresponding S-oxide.[7]
A Common Synthetic Route: [1]
-
Thioether Formation: Thiophenol is alkylated with dimethylallyl bromide to yield a thioether.
-
Cyclization: A Friedel-Crafts cyclization of the resulting olefin using polyphosphoric acid (PPA) forms the thiopyran ring system.
-
Acylation: The thiopyran is then acylated with acetyl chloride in the presence of aluminum chloride to produce a methyl ketone.
-
Acetylene Formation: The enolate of the ketone is reacted with diethyl chlorophosphate to form a transient enol phosphate, which then eliminates diethyl phosphite to yield the corresponding acetylene.
-
Coupling: The acetylenic anion is coupled with Ethyl 6-chloronicotinate to afford the final product, Tazarotene.
References
- 1. Tazarotene - Wikipedia [en.wikipedia.org]
- 2. Exploring tazarotene’s role in dermatology - Cosmoderma [cosmoderma.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tazarotene: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. File:Tazarotene synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. EP1700855A1 - A process for the preparation of tazarotene - Google Patents [patents.google.com]
In Vitro Effects of Retinoid Compounds on Gene Expression: A Technical Overview
Disclaimer: Extensive searches for "AGN 191976" did not yield any publicly available scientific literature detailing its in vitro effects on gene expression. It is possible that this is an internal compound designation, a misidentification, or a compound for which research has not been published. To fulfill the user's request for a detailed technical guide, this document will focus on a closely related and well-documented synthetic retinoid, AGN 193109 , as a representative example of how such compounds modulate gene expression in vitro.
This technical guide provides an in-depth analysis of the in vitro effects of the synthetic retinoid AGN 193109 on gene expression, designed for researchers, scientists, and drug development professionals. The document outlines the molecular mechanisms, experimental protocols, and quantitative data related to the compound's activity, with a focus on its interaction with cellular signaling pathways.
Core Mechanism of Action
AGN 193109 is recognized as a potent pan-retinoic acid receptor (RAR) antagonist.[1] Retinoids, both natural and synthetic, exert their biological effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] The structure of the retinoid ligand influences the conformation of the receptor complex, which in turn affects the recruitment of co-activators or co-repressors, leading to gene activation or repression.[2] Synthetic retinoids are designed to achieve greater selectivity for RAR isotypes (α, β, γ) to minimize side effects.[2][4]
Interestingly, beyond its function as an RAR antagonist, AGN 193109 has been shown to regulate gene expression through pathways independent of RAR/RXR. Specifically, it can elevate the mRNA levels of Cytochrome P450 1A1 (CYP1A1) through the aryl hydrocarbon receptor (AhR)/aryl hydrocarbon receptor nuclear translocator (ARNT) pathway.[1] This indicates a broader and more complex mechanism of action than initially presumed for a synthetic retinoid.[1]
Quantitative Data on Gene Expression
The following table summarizes the observed in vitro effects of AGN 193109 on the expression of CYP1A1 mRNA in Hepa-1c1c7 cells, a mouse hepatoma cell line.
| Treatment Group | Concentration | Incubation Time | Fold Change in CYP1A1 mRNA Levels (vs. Control) |
| AGN 193109 | 10⁻⁵ M | 4 hours | Maximal Elevation |
| AGN 193109 | 10⁻⁵ M | 8 hours | Maximal Elevation |
| all-trans-retinoic acid | Not Specified | Not Specified | No Elevation |
Data extracted from a study by Idres et al. (2001).[1] "Maximal Elevation" indicates the highest level of induction observed in the study, though a specific numerical fold change was not provided in the abstract.
Experimental Protocols
A detailed methodology for assessing the in vitro effects of synthetic retinoids on gene expression, based on the available literature, is provided below.
Cell Culture and Treatment
-
Cell Line: Hepa-1c1c7 mouse hepatoma cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in culture plates at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: A stock solution of AGN 193109 (dissolved in a suitable solvent like DMSO) is diluted in culture medium to the desired final concentrations. The cells are then incubated with the compound or vehicle control for specified time periods (e.g., 4 to 8 hours).
RNA Isolation and Analysis
-
RNA Extraction: Total RNA is isolated from the treated and control cells using standard methods, such as the guanidinium thiocyanate-phenol-chloroform extraction method or commercially available kits.
-
Quantification and Quality Control: The concentration and purity of the isolated RNA are determined by spectrophotometry (measuring absorbance at 260 and 280 nm). RNA integrity is assessed using gel electrophoresis.
-
Gene Expression Analysis:
-
Differential Display: This technique can be used for an initial screening to identify genes that are differentially expressed in response to the compound.[1]
-
Quantitative Real-Time PCR (qRT-PCR): To validate and quantify the changes in the expression of specific target genes (e.g., CYP1A1), qRT-PCR is performed. This involves reverse transcribing the RNA into cDNA, followed by PCR amplification using gene-specific primers. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Protein Analysis
-
Western Blotting: To determine if the changes in mRNA levels translate to changes in protein levels, Western blotting can be performed. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest (e.g., CYP1A1).
-
Enzyme Activity Assays: For enzymes like CYP1A1, functional assays such as the aryl hydrocarbon hydroxylase (AHH) activity assay can be conducted to measure the catalytic activity of the protein.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of AGN 193109-mediated CYP1A1 Induction
Caption: AGN 193109 activates the AhR/ARNT pathway to induce CYP1A1 gene expression.
General Experimental Workflow for Analyzing In Vitro Gene Expression
Caption: Workflow for in vitro analysis of compound effects on gene and protein expression.
References
- 1. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective alteration of gene expression in response to natural and synthetic retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic Retinoids Beyond Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Pan-RAR Antagonists in Cell Signaling Pathways, Featuring AGN 193109 and AGN 194310
A note on the topic: Initial research indicates that AGN 191976 is a potent and selective thromboxane A2-sensitive (TP) receptor agonist, with EC50 values of 0.23 nM and 24 nM in rat aorta and human platelets, respectively. This guide will instead focus on the closely related and extensively studied pan-Retinoic Acid Receptor (RAR) antagonists, AGN 193109 and AGN 194310 , as representative molecules for understanding the role of this class of compounds in modulating key cell signaling pathways. These antagonists are pivotal tools in dissecting the physiological and pathological roles of RARs and hold therapeutic potential.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, quantitative data, experimental methodologies, and the impact of these pan-RAR antagonists on cellular signaling.
Core Mechanism of Action: Antagonism of Retinoic Acid Receptors
AGN 193109 and AGN 194310 are high-affinity, pan-specific antagonists of the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ.[1] In the absence of an agonist, RARs heterodimerize with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting corepressor proteins and inhibiting gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating the transcription of target genes.
AGN 193109 and AGN 194310 competitively bind to the ligand-binding pocket of RARs, preventing the binding of agonists. This action stabilizes the receptor in a conformation that favors the continued association with corepressors, thus actively repressing the transcription of RAR target genes.[1]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The potency of AGN 193109 and AGN 194310 has been quantified through various binding and cell-based assays. The following tables summarize the key quantitative data for these compounds.
Table 1: Binding Affinities (Kd) of AGN 193109 and AGN 194310 for RAR Subtypes
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |
| AGN 193109 | 2 | 2 | 3 |
| AGN 194310 | 3 ± 2 | 2 ± 1 | 5 ± 1 |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of AGN 194310 in Prostate Cancer Cell Lines
| Cell Line | Inhibition of Colony Formation (nM) | Inhibition of Cell Growth (nM) |
| LNCaP | 16 | ~250 |
| PC-3 | 18 | ~250 |
| DU-145 | 34 | ~250 |
Modulation of Cell Signaling Pathways
Beyond their primary role as RAR antagonists, these compounds have been shown to influence other significant signaling pathways, demonstrating the intricate crosstalk within cellular networks.
Canonical RAR/RXR Signaling Pathway Inhibition
The primary and most direct signaling event modulated by AGN 193109 and AGN 194310 is the inhibition of the canonical RAR/RXR pathway. By preventing agonist-induced transcriptional activation, these antagonists block the expression of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.
References
The Pharmacology of AGN 191976: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN 191976 is a potent and selective synthetic agonist of the Thromboxane A2 (TP) receptor. As a 9,11-cyclic carbonate derivative of prostaglandin F2α, it mimics the action of the endogenous ligand, thromboxane A2, a key mediator in processes such as vasoconstriction and platelet aggregation. Notably, this compound has demonstrated significant ocular hypotensive effects, suggesting its potential therapeutic application in ophthalmology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The TP receptor is primarily coupled to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses, including smooth muscle contraction and platelet aggregation.[1]
Signaling Pathway Diagram
References
Preliminary Studies on AGN 191976 Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
AGN 191976 is a potent and selective thromboxane A2 (TP) receptor agonist. While specific public-domain toxicity studies on this compound are limited, this document provides a comprehensive overview of its pharmacological profile and potential toxicological liabilities based on its mechanism of action. This guide summarizes the known effects of TP receptor activation, outlines detailed experimental protocols for assessing potential toxicities, and presents key signaling pathways and experimental workflows through structured diagrams and tables. The information herein is intended to support further research and development of this and similar compounds.
Introduction
This compound is a synthetic analog of prostaglandin F2 alpha, specifically a 9,11-cyclic carbonate derivative, that acts as a potent agonist at the thromboxane A2 (TP) receptor. TP receptors are G-protein coupled receptors that, upon activation, mediate a range of physiological and pathophysiological responses, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Due to these potent biological activities, the safety and toxicity profile of any TP receptor agonist must be thoroughly investigated. This guide provides a foundational understanding of the potential toxicities associated with this compound by examining the known consequences of TP receptor activation.
Potential Toxicological Profile
The primary toxicity concerns for a TP receptor agonist like this compound stem from an exaggeration of its pharmacological effects. The following table summarizes the potential adverse effects based on the known physiological roles of the thromboxane A2 pathway.
| System | Potential Adverse Effect | Underlying Mechanism |
| Cardiovascular | Thrombosis, Myocardial Infarction, Stroke | Excessive platelet aggregation and vasoconstriction[1] |
| Pulmonary Hypertension | Vasoconstriction of pulmonary arteries | |
| Systemic Hypertension | Generalized vasoconstriction | |
| Gastrointestinal | Ischemia, Ulceration | Vasoconstriction of mesenteric arteries, reducing blood flow to the GI tract |
| Renal | Reduced Renal Blood Flow, Acute Kidney Injury | Constriction of renal afferent arterioles |
| Respiratory | Bronchoconstriction | Contraction of airway smooth muscle[2] |
Experimental Protocols for Toxicity Assessment
To thoroughly evaluate the toxicological profile of this compound, a battery of in vitro and in vivo assays should be conducted. The following are detailed protocols for key experiments.
In Vitro Platelet Aggregation Assay
This assay assesses the potential of this compound to induce platelet aggregation, a key factor in thrombotic events.
Objective: To determine the concentration-response relationship of this compound-induced platelet aggregation.
Materials:
-
Human or animal blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Platelet aggregometer[3]
-
Agonists (e.g., ADP, collagen) for positive controls
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP).
-
Add varying concentrations of this compound to the PRP and record the change in light transmittance over time.
-
The increase in light transmission corresponds to the degree of platelet aggregation[4][5].
-
-
Data Analysis: Plot the maximum aggregation percentage against the log concentration of this compound to determine the EC50 (half-maximal effective concentration).
In Vitro Smooth Muscle Contraction Assay
This assay evaluates the effect of this compound on smooth muscle contraction, which is relevant for assessing cardiovascular, respiratory, and gastrointestinal side effects.
Objective: To quantify the contractile response of isolated smooth muscle tissue to this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) from a suitable animal model.
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 at 37°C.
-
Isometric force transducer and data acquisition system.
-
This compound stock solution.
-
Contractile agents (e.g., potassium chloride, phenylephrine) for positive controls.
Procedure:
-
Tissue Preparation: Dissect smooth muscle tissue into appropriate sizes and mount them in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.
-
Viability Check: Elicit a contractile response with a standard agent (e.g., KCl) to ensure tissue viability.
-
Concentration-Response Curve:
-
Data Analysis: Express the contractile response as a percentage of the maximal response to a reference agonist and plot against the log concentration of this compound to determine the EC50 and Emax (maximum effect).
In Vivo Cardiovascular Safety Pharmacology in a Conscious Animal Model
This study assesses the integrated cardiovascular effects of this compound in a whole-animal system.
Objective: To evaluate the effects of this compound on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, freely moving animals.
Materials:
-
Telemetry-implanted large animals (e.g., dogs, non-human primates).
-
Data acquisition system for continuous monitoring of cardiovascular parameters.
-
This compound formulation for intravenous or other appropriate route of administration.
-
Vehicle control.
Procedure:
-
Animal Acclimatization: Acclimatize telemetry-implanted animals to the study environment.
-
Baseline Recording: Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, heart rate, and ECG intervals) for a sufficient period before dosing.
-
Dosing: Administer escalating doses of this compound and vehicle control to different groups of animals.
-
Post-Dose Monitoring: Continuously monitor and record cardiovascular parameters for a defined period post-administration.
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline at each dose level and compare them to the vehicle control group.
Signaling Pathways and Experimental Workflows
Thromboxane A2 (TP) Receptor Signaling Pathway
Activation of the TP receptor by this compound initiates a cascade of intracellular events primarily through Gq and G12/13 proteins. This leads to an increase in intracellular calcium, activation of protein kinase C, and Rho-mediated signaling, culminating in cellular responses like platelet aggregation and smooth muscle contraction.
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Experimental Workflow for In Vitro Toxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro assessment of this compound toxicity.
Caption: In Vitro Toxicity Screening Workflow.
Conclusion
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Airway smooth muscle: contraction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The platelet aggregometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Smooth muscle contraction and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of actomyosin and contraction in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGN 193109 (formerly AGN 191976) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 193109 is a potent and specific synthetic retinoid analog that functions as a high-affinity pan-antagonist for Retinoic Acid Receptors (RARs), with high affinity for RARα, RARβ, and RARγ subtypes.[1][2][3][4] It exhibits negligible affinity for Retinoid X Receptors (RXRs), making it a valuable tool for dissecting RAR-mediated signaling pathways in vitro.[1][3][5] These application notes provide detailed protocols for the utilization of AGN 193109 in cell culture experiments to investigate its effects on cell proliferation, apoptosis, and gene expression. The original query for "AGN 191976" is understood to be a typographical error, with the correct compound being the widely researched AGN 193109.
Mechanism of Action
AGN 193109 competitively binds to the ligand-binding pocket of RARs, preventing the binding of endogenous and synthetic RAR agonists like all-trans retinoic acid (ATRA). This blockade inhibits the conformational changes in the RAR/RXR heterodimer that are necessary for the dissociation of corepressors and recruitment of coactivators, thereby repressing the transcription of target genes. In some cellular contexts, AGN 193109 can also act as an inverse agonist.[6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of AGN 193109 activity.
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | RARα | 2 nM | In vitro binding assay | [1][2][3] |
| RARβ | 2 nM | In vitro binding assay | [1][2][3] | |
| RARγ | 3 nM | In vitro binding assay | [1][2][3] | |
| IC50 | RARβ | ~0.15 nM | HEK 293T | [7] |
| Effective Concentration | - | 10 nM (half-maximal reversal of agonist effect) | ECE16-1 | [1][5] |
| - | 100 nM (complete reversal of agonist effect) | ECE16-1 | [1][5] | |
| - | 100 nM (induction of differentiation) | hPSCs | [2] | |
| - | 0.1 and 1 µM (increased mineralization) | VSMCs | [2] | |
| - | 10 nM - 1 µM (decreased cell viability) | NE-4C, R1, CD1-GFP ES cells | [8] |
Experimental Protocols
Preparation of AGN 193109 Stock Solution
Materials:
-
AGN 193109 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Warm the DMSO to room temperature.[1]
-
Prepare a 10 mM stock solution of AGN 193109 by dissolving the appropriate amount of powder in DMSO. Gentle warming may be required for complete dissolution.
-
Vortex briefly to ensure the solution is homogeneous.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Cell Viability/Proliferation Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
AGN 193109 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AGN 193109 in complete cell culture medium from the stock solution. A typical concentration range to test is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest AGN 193109 treatment.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of AGN 193109 or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
AGN 193109 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of AGN 193109 (e.g., 100 nM, 1 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.[9]
Gene Expression Analysis (RT-qPCR)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
AGN 193109 stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and treat with AGN 193109 at the desired concentrations and for the appropriate duration.
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in AGN 193109-treated cells compared to vehicle-treated controls.
Visualizations
Caption: AGN 193109 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AGN 193109 - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cell type and gene-specific activity of the retinoid inverse agonist AGN 193109: divergent effects from agonist at retinoic acid receptor gamma in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Optimal Concentration of RAR Antagonists for Inhibiting Retinoic Acid Receptor (RAR) Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis.[1][2] Dysregulation of RAR signaling is implicated in various diseases, including cancer. Synthetic retinoids that can modulate RAR activity are therefore of significant interest for therapeutic development. This document provides detailed application notes and protocols for the use of potent pan-RAR antagonists, specifically AGN 193109 and AGN 194310, to inhibit RAR signaling. While the user requested information on AGN 191976, publicly available scientific literature predominantly focuses on AGN 193109 and AGN 194310 as potent and well-characterized RAR antagonists. It is possible that "this compound" is a less common compound or a typographical error.
Mechanism of Action
AGN 193109 and AGN 194310 are high-affinity pan-RAR antagonists, meaning they bind to all three RAR subtypes (α, β, and γ) without significant affinity for retinoid X receptors (RXRs).[3][4] By binding to the ligand-binding pocket of RARs, these antagonists prevent the conformational changes required for the recruitment of coactivators and subsequent activation of target gene transcription. This leads to the inhibition of RAR-mediated physiological and pharmacological effects.
Quantitative Data Summary
The following tables summarize the binding affinities and effective concentrations of AGN 193109 and AGN 194310 for inhibiting RAR function in various experimental settings.
Table 1: Binding Affinities (Kd) of AGN 193109 and AGN 194310 for RAR Subtypes
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |
| AGN 193109 | 2 | 2 | 3 |
| AGN 194310 | 3 | 2 | 5 |
Data sourced from MedchemExpress.[3][4]
Table 2: Effective Concentrations (IC50) of AGN 194310 for Inhibiting Colony Formation in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) |
| LNCaP | 16 |
| PC3 | 18 |
| DU-145 | 34 |
Data sourced from Hammond et al., 2001 as cited in related literature.
Signaling Pathway Diagram
The following diagram illustrates the canonical RAR signaling pathway and the point of inhibition by RAR antagonists.
Caption: RAR signaling pathway and antagonist inhibition.
Experimental Protocols
Competitive Binding Assay
This protocol is to determine the binding affinity of a test compound (e.g., AGN 193109/AGN 194310) to RARs by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat prostate cytosol (source of RARs)
-
[3H]-labeled retinoic acid (radioligand)
-
Test compound (AGN antagonist)
-
Scintillation cocktail
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and a standard competitor (unlabeled retinoic acid).
-
In a 96-well plate, add the rat prostate cytosol preparation.
-
Add the serially diluted test compound or standard competitor to the wells.
-
Add a fixed concentration of [3H]-labeled retinoic acid to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Harvest the contents of the wells onto filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kd can then be calculated using the Cheng-Prusoff equation.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the effect of an RAR antagonist on the ability of single cells to proliferate and form colonies.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium
-
AGN 194310
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Culture the prostate cancer cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of AGN 194310 (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the antagonist every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
-
Plot the surviving fraction against the concentration of AGN 194310 to determine the IC50 value.
Caption: Workflow for Colony Formation Assay.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with an RAR antagonist using Annexin V staining followed by flow cytometry.
Materials:
-
LNCaP cells
-
Complete cell culture medium
-
AGN 194310
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in culture plates and allow them to attach.
-
Treat the cells with the desired concentration of AGN 194310 (e.g., 1 µM) for a specified time (e.g., 72 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for p21waf1 Expression
This protocol is for detecting changes in the expression of the cell cycle inhibitor p21waf1 in response to RAR antagonist treatment.
Materials:
-
LNCaP cells
-
AGN 194310
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p21waf1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat LNCaP cells with AGN 194310 for the desired time (e.g., 12 hours).
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p21waf1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of p21waf1. A loading control (e.g., β-actin or GAPDH) should be used for normalization.[5][6]
Conclusion
The pan-RAR antagonists AGN 193109 and AGN 194310 are potent inhibitors of RAR signaling. The optimal concentration for inhibition will vary depending on the cell type, the specific endpoint being measured, and the duration of treatment. For in vitro studies, concentrations in the low nanomolar to low micromolar range are typically effective. The provided protocols offer a starting point for researchers to investigate the effects of these antagonists on RAR-mediated cellular processes. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. RAR Pathway [gentarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. The Cell-Cycle Regulatory Protein p21CIP1/WAF1 Is Required for Cytolethal Distending Toxin (Cdt)-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Agrin (AGRN) as a Tool for Studying Cancer Cell Proliferation
A Note on the Topic: Initial searches for "AGN 191976" did not yield relevant results. The information presented here pertains to Agrin (AGRN), a proteoglycan that has been identified as a significant factor in cancer cell proliferation and metastasis. It is presumed that the user's interest lies in the molecular mechanisms of cancer cell growth, for which Agrin serves as a pertinent and well-documented subject of study.
Introduction
Agrin (AGRN) is a large proteoglycan recognized for its crucial role in the development of the neuromuscular junction.[1] Recent studies, however, have highlighted its function as an oncogenic factor in various cancers, including rectal, lung, thyroid, and oral squamous cell carcinoma.[2][3][4][5][6] Elevated expression of Agrin is often associated with aggressive tumor growth, metastasis, and poor prognosis.[2][7][8] These findings establish Agrin as a valuable tool for researchers and drug development professionals studying the mechanisms of cancer cell proliferation and for exploring novel therapeutic targets.
This document provides detailed application notes and experimental protocols for utilizing Agrin as a tool to investigate cancer cell proliferation.
Mechanism of Action
Agrin promotes cancer progression through the activation of several key signaling pathways. In rectal cancer, Agrin has been shown to elevate the activity of the WNT signaling pathway.[2][7] This is achieved by increasing the expression of downstream effectors such as Cyclin D1, c-Myc, phosphorylated GSK-3β, and phosphorylated β-catenin.[2][7] In other cancers, like cholangiocarcinoma, Agrin has been found to activate the Hippo signaling pathway, leading to the nuclear translocation of YAP. Additionally, Agrin has been implicated in activating the PI3K/AKT pathway in non-small cell lung cancer.[4][9]
Data Presentation
The following table summarizes the observed effects of Agrin modulation on various cancer cell lines as described in the literature.
| Cancer Type | Modulation of Agrin | Observed Effect on Cancer Cells | Key Signaling Molecules Affected | Reference |
| Rectal Cancer | Inhibition | Suppressed cell growth, invasion, and migration. | Decreased Cyclin D1, c-Myc, p-GSK-3β, p-β-catenin. | [2][7] |
| Rectal Cancer | Overexpression | Facilitated cell growth, invasion, and migration. | Increased Cyclin D1, c-Myc, p-GSK-3β, p-β-catenin. | [2][7] |
| Thyroid Cancer | Silencing | Decreased viability, proliferation, migration, and invasion. | Upregulation of Vimentin; Downregulation of N-cadherin and E-cadherin. | [4][5] |
| Oral Squamous Cell Carcinoma | Silencing | Reduced cell motility, proliferation, invasion, colony and tumor spheroid formation. | Reduced phosphorylation of FAK, ERK, and Cyclin D1. | [6] |
| Non-Small Cell Lung Cancer | Knockdown | Suppressed cell proliferation and metastasis. | Inhibition of PI3K/AKT pathway. | [9] |
| Cholangiocarcinoma | Overexpression | Promoted proliferation, colony formation, migration, invasion, and cell cycle progression. | Activation of the Hippo signaling pathway. | [10] |
| Cholangiocarcinoma | Knockdown | Inhibited proliferation, colony formation, migration, invasion, and cell cycle progression. | Inhibition of the Hippo signaling pathway. | [10] |
Mandatory Visualizations
Signaling Pathways
Caption: Agrin-activated WNT signaling pathway in cancer.
Experimental Workflow
Caption: Experimental workflow for studying Agrin's role.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
-
After incubation, introduce the experimental conditions (e.g., Agrin overexpression or knockdown).
-
At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.[11][12][13]
-
Incubate the plate for 1-4 hours in the incubator.[11][12][13]
-
Measure the absorbance at 450 nm using a microplate reader.[11][12][13]
-
The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Agrin, anti-β-catenin, anti-p-GSK-3β, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14][15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14][15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]
Transwell Migration and Invasion Assay
This protocol is for assessing the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or 70% ethanol for fixation
-
Crystal violet stain
Procedure:
-
For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[17]
-
Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.[18][19]
-
Chemoattraction: Add complete medium to the lower chamber.[18][19]
-
Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) at 37°C with 5% CO₂.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[19]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or 70% ethanol, and then stain with crystal violet.[17]
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
References
- 1. Agrin - Wikipedia [en.wikipedia.org]
- 2. Agrin promotes the proliferation, invasion and migration of rectal cancer cells via the WNT signaling pathway to contribute to rectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lung Cancer: Investigating Protein Agrin’s Role in Treatment Resistance - Be part of the knowledge - ReachMD [reachmd.com]
- 4. Agrin is a novel oncogenic protein in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. ptglab.com [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Cell migration assay or Transwell assay [protocols.io]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Pan-Retinoic Acid Receptor (RAR) Antagonist in Developmental Biology Research: A Focus on AGN 193109
Note on Compound Identity: Initial searches for "AGN 191976" identified it as a thromboxane A2-sensitive receptor agonist. It is highly probable that the intended compound for developmental biology research targeting retinoic acid signaling was "AGN 193109," a potent and extensively studied pan-Retinoic Acid Receptor (RAR) antagonist. This document will focus on the applications and protocols for AGN 193109.
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule in embryonic development, regulating processes such as axial patterning, limb formation, and organogenesis. RA exerts its effects by binding to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. To study the specific roles of RA signaling in development, researchers utilize synthetic antagonists that can block the function of these receptors. AGN 193109 is a high-affinity, pan-RAR antagonist, meaning it inhibits all three RAR subtypes, making it a valuable tool for investigating the consequences of RA signaling disruption.
Mechanism of Action
AGN 193109 functions as a competitive antagonist at the ligand-binding domain of RARs. In the absence of an agonist like all-trans retinoic acid, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on the DNA, often in complex with corepressor proteins, to repress gene transcription. When an agonist binds, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription. AGN 193109 binds to the RARs but does not induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activation by endogenous or exogenous RA. Some studies also suggest it can act as an inverse agonist, promoting the recruitment of corepressors.
Signaling Pathway Diagram
Caption: Retinoic acid signaling pathway and its inhibition by AGN 193109.
Quantitative Data
The following tables summarize the key quantitative data for AGN 193109 from published research.
Table 1: Binding Affinity of AGN 193109 for Retinoic Acid Receptors
| Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |
| RARα | 2 | [1] |
| RARβ | 2 | [1] |
| RARγ | 3 | [1] |
Note: AGN 193109 exhibits no significant affinity for Retinoid X Receptors (RXRs).
Table 2: In Vivo and In Vitro Experimental Parameters and Outcomes
| Application | Model System | Concentration / Dose | Treatment Duration | Key Outcome | Reference |
| Induction of Craniofacial Malformations | Pregnant Mice | 1 mg/kg (oral) | Single dose on day 8 postcoitum | Severe craniofacial and eye malformations in fetuses. | [2] |
| Inhibition of Retinoid-induced Toxicity | Hairless Mice | 1-, 4-, or 16-fold molar excess to TTNPB (topical) | 5 consecutive days | Dose-dependent blockage of skin flaking, abrasions, and splenomegaly induced by the RAR agonist TTNPB. | [3] |
| Promotion of Paraxial Mesoderm Differentiation | Mouse Embryonic Stem Cells | Not specified | During epiblast and mesoderm differentiation steps | Increased percentage of Tbx6+ cells (from 5.8% to 12.7%) and T+/Tbx6+ cells (from 2.4% to 14.1%) after five days. | [4] |
| Inhibition of Retinoid-dependent Growth | Human Ectocervical Epithelial (ECE16-1) Cells | 10 nM (half-reverses), 100 nM (completely reverses) | Not specified | Reversal of growth suppression induced by the RAR agonist TTNPB. | [1] |
| Elevation of CYP1A1 mRNA levels | Hepa-1c1c7 cells | 10⁻⁵ M | 4 to 8 hours | Maximal elevation of CYP1A1 mRNA, protein levels, and aryl hydrocarbon hydroxylase activity. | [2] |
| Rescue of RA-induced Anterior Truncations | Xenopus laevis embryos | 10⁻⁶ M | During gastrula stage | Rescues the development of eye pigment and cement gland in embryos treated with 10⁻⁶ M RA. | [5] |
Experimental Protocols
Protocol 1: Induction of Developmental Defects in Mouse Embryos
This protocol is based on studies investigating the teratogenic effects of RAR antagonism.
Objective: To induce craniofacial and eye malformations in mouse fetuses by administering AGN 193109 to pregnant dams.
Materials:
-
Pregnant mice (e.g., C57BL/6)
-
AGN 193109
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Time-mate female mice and confirm pregnancy by checking for a vaginal plug (day 0 postcoitum).
-
On day 8 postcoitum, prepare a solution of AGN 193109 in the vehicle at a concentration that will deliver a 1 mg/kg dose.
-
Administer a single dose of the AGN 193109 solution or vehicle control to the pregnant mice via oral gavage.
-
Maintain the mice under standard animal care conditions.
-
On a designated day (e.g., day 18 postcoitum), euthanize the pregnant mice and collect the fetuses.
-
Examine the fetuses for gross morphological defects, particularly in the craniofacial region and eyes.
-
For more detailed analysis, fix the fetuses in an appropriate fixative (e.g., Bouin's solution or 4% paraformaldehyde) for histological sectioning and staining.
Experimental Workflow for In Vivo Mouse Studies
Caption: Workflow for studying the in vivo effects of AGN 193109 on mouse development.
Protocol 2: Directed Differentiation of Mouse Embryonic Stem Cells into Paraxial Mesoderm
This protocol is adapted from studies on the role of RAR signaling in stem cell fate decisions.[4]
Objective: To promote the differentiation of mouse embryonic stem cells (mESCs) into paraxial mesoderm using AGN 193109.
Materials:
-
Mouse embryonic stem cells (e.g., with a Tbx6 reporter)
-
mESC culture medium and differentiation medium
-
AGN 193109 (dissolved in DMSO)
-
Cell culture plates
-
Flow cytometer
-
Reagents for immunofluorescence or qRT-PCR
Procedure:
-
Culture mESCs under standard pluripotency-maintaining conditions.
-
To initiate differentiation, plate mESCs at an appropriate density in differentiation medium.
-
The differentiation protocol may involve a multi-step process, for example, first inducing an epiblast-like state.
-
Add AGN 193109 to the differentiation medium at the desired concentration during the epiblast and nascent mesoderm stages. A vehicle control (DMSO) should be run in parallel.
-
Continue the differentiation for the specified duration (e.g., 5 days), changing the medium with fresh AGN 193109 as required.
-
At the end of the differentiation period, harvest the cells.
-
Analyze the cell population for the expression of paraxial mesoderm markers (e.g., Tbx6, Msgn) using methods such as:
-
Flow cytometry: If using a reporter cell line (e.g., Tbx6-EYFP), quantify the percentage of fluorescently labeled cells.
-
Immunofluorescence: Stain cells for paraxial mesoderm-specific proteins.
-
qRT-PCR: Measure the relative mRNA expression levels of key marker genes.
-
Logical Relationship of AGN 193109 in Stem Cell Differentiation
Caption: Logical flow of AGN 193109 action in directing mESC differentiation.
Conclusion
AGN 193109 is a powerful pharmacological tool for dissecting the roles of retinoic acid signaling in a wide array of developmental processes. Its high affinity and pan-RAR antagonist activity allow for the effective blockade of RA-mediated gene transcription. The provided data and protocols offer a foundation for researchers and drug development professionals to utilize AGN 193109 in their studies of embryogenesis, stem cell biology, and the molecular mechanisms underlying retinoid action. Careful consideration of dosage, timing of administration, and the specific developmental context is crucial for the successful application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonism of retinoic acid receptors directs epiblast cells into the paraxial mesoderm lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Retinoic Acid-Mediated Gene Regulation Using RAR Antagonists
A Note on AGN 191976: Initial investigations into "this compound" have identified it as a potent and selective thromboxane A2-sensitive (TP) receptor agonist, which is involved in vascular biology.[1] For the purpose of investigating gene regulation by retinoic acid, which is mediated by retinoic acid receptors (RARs), a more appropriate class of molecules are RAR antagonists. This document will focus on the use of potent pan-RAR antagonists, such as AGN 193109 and AGN 194310 , to study the intricate mechanisms of retinoic acid signaling. These compounds are structurally related and serve as powerful tools for researchers, scientists, and drug development professionals.
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis, by regulating gene expression.[2] Its effects are primarily mediated through nuclear retinoic acid receptors (RARs), which belong to a family of ligand-dependent transcription factors. Upon binding to RA, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
To elucidate the specific roles of RARs in these pathways and to identify novel therapeutic targets, selective antagonists are indispensable. AGN 193109 and AGN 194310 are high-affinity, pan-RAR antagonists that competitively inhibit the binding of retinoic acid to all three RAR subtypes (α, β, and γ).[3][4] By blocking RAR-mediated transcription, these compounds enable researchers to dissect the downstream effects of retinoic acid signaling and to study the consequences of its inhibition.
These application notes provide a comprehensive overview of the use of AGN 193109 and AGN 194310 in studying retinoic acid-mediated gene regulation, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
Data Presentation: Properties of Pan-RAR Antagonists
The following table summarizes the binding affinities and inhibitory concentrations of AGN 193109 and AGN 194310 for the three RAR subtypes. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor Subtype | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |
| AGN 194310 | RARα | 3 ± 2 nM | - | [4] |
| RARβ | 2 ± 1 nM | - | [4] | |
| RARγ | 5 ± 1 nM | - | [4] | |
| AGN 193109 | RARβ | - | ~0.15 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of RAR antagonists on retinoic acid-mediated gene regulation.
Protocol 1: Cell Culture and Treatment
Objective: To prepare and treat cells with retinoic acid and an RAR antagonist to study downstream gene expression.
Materials:
-
Cell line of interest (e.g., MCF-7, SH-SY5Y, F9 teratocarcinoma cells)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous retinoids
-
All-trans-retinoic acid (ATRA) stock solution (in DMSO or ethanol)
-
AGN 193109 or AGN 194310 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the cells at a desired density in the appropriate cell culture vessel and allow them to adhere and reach 50-70% confluency.
-
Serum Starvation (Optional but Recommended): To reduce the background effects of retinoids present in serum, replace the complete growth medium with a medium containing charcoal-stripped FBS for 12-24 hours prior to treatment.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of ATRA and/or the RAR antagonist. A typical starting concentration for ATRA is 1 µM, and for AGN 193109/AGN 194310 is a 10-fold molar excess to ATRA. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared treatment media to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting).
Protocol 2: Luciferase Reporter Gene Assay
Objective: To quantify the effect of an RAR antagonist on the transcriptional activity of RARs in response to retinoic acid.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
A luciferase reporter plasmid containing a RARE driving the expression of the luciferase gene (e.g., pGL3-RARE-luc)
-
A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Co-transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with ATRA and/or the RAR antagonist as described in Protocol 1.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity between different treatment groups.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of known retinoic acid target genes after treatment with an RAR antagonist.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP26A1, HOXA1, RARβ) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions by mixing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
qPCR Run: Run the qPCR reaction in a real-time PCR machine.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment groups, normalized to the housekeeping gene.
Protocol 4: Western Blotting
Objective: To detect and quantify the protein levels of retinoic acid-regulated proteins following treatment with an RAR antagonist.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Retinoic Acid Signaling Pathway
Caption: Canonical retinoic acid signaling pathway.
Mechanism of RAR Antagonist Action
Caption: Competitive inhibition of RARs by AGN compounds.
Experimental Workflow for Investigating RAR Antagonism
Caption: Workflow for studying RAR antagonist effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. High affinity retinoic acid receptor antagonists: analogs of AGN 193109 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Measuring the Efficacy of AGN 191976
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN 191976 is a synthetic retinoid hypothesized to function as a selective retinoic acid receptor (RAR) agonist. RARs are ligand-dependent transcription factors that play a crucial role in cell proliferation, differentiation, and apoptosis.[1] The therapeutic potential of RAR agonists is an active area of research in oncology and dermatology.[1][2] These application notes provide detailed protocols for in vitro techniques to characterize the efficacy of this compound, including its receptor binding affinity, transcriptional activation, and effects on cell proliferation.
Signaling Pathway of Retinoic Acid Receptors (RARs)
Retinoic acid receptors are nuclear receptors that, upon binding to a ligand such as all-trans retinoic acid (ATRA) or a synthetic agonist like this compound, form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent modulation of gene transcription.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Experimental Protocols
RAR Coactivator Recruitment Assay
This assay determines the ability of this compound to promote the interaction between the RAR ligand-binding domain (LBD) and a coactivator peptide.[3]
Principle: Ligand-induced conformational changes in the RAR-LBD facilitate the recruitment of coactivator proteins. This interaction can be quantified using various methods, such as fluorescence resonance energy transfer (FRET) or AlphaScreen.
Methodology:
-
Reagents and Materials:
-
Purified recombinant RARα, RARβ, and RARγ LBDs (tagged, e.g., with GST)
-
Biotinylated coactivator peptide (e.g., from SRC1-2)[3]
-
Detection reagents (e.g., europium-labeled anti-GST antibody and streptavidin-conjugated acceptor beads for AlphaScreen)
-
Assay buffer (e.g., 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1 mg/mL BSA)
-
This compound and reference compounds (e.g., ATRA) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Add 0.4 µL of a serial dilution of this compound or reference compound in DMSO to the wells of a 384-well plate.[3]
-
Prepare a master mix containing the RAR-LBD, biotinylated coactivator peptide, and detection reagents in assay buffer.
-
Dispense the master mix into the wells containing the compounds.
-
Incubate the plate in the dark at room temperature for 1-4 hours.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Compare the EC50 and maximal efficacy to a known RAR agonist like ATRA.
-
Caption: Workflow for RAR Coactivator Recruitment Assay.
RAR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the ability of this compound to activate gene transcription through RARs.[2]
Principle: Cells are transiently transfected with an RAR expression vector and a reporter plasmid containing a luciferase or CAT gene under the control of a RARE promoter.[2] Activation of RAR by this compound leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Reagents and Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)[2]
-
Expression vectors for full-length RARα, RARβ, and RARγ[2]
-
Reporter plasmid containing a RARE-driven luciferase or CAT gene (e.g., ΔMTV-IR-CAT)[2]
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and reference compounds dissolved in DMSO
-
Luciferase or CAT assay reagents
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RAR expression vector and the RARE-reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a reference compound.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the EC50 value and maximal efficacy.
-
Caption: Workflow for RAR-Mediated Transcriptional Reporter Assay.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cancer cell lines known to be responsive to RAR agonists.
Principle: The proliferation of certain cell types can be modulated by RAR activation. This can be measured by quantifying the number of viable cells after treatment with this compound.
Methodology:
-
Reagents and Materials:
-
RAR-responsive cell line (e.g., human induced pluripotent stem cell-derived cardiac progenitor cells)[3]
-
Cell culture medium and supplements
-
This compound and reference compounds dissolved in DMSO
-
Cell viability reagent (e.g., resazurin, MTS, or a nuclear stain for cell counting)[3]
-
96-well or 384-well cell culture plates
-
-
Procedure:
-
Seed cells in a multi-well plate at a low density.
-
Allow cells to attach and then treat with a range of concentrations of this compound or a reference compound.
-
Incubate for a period of 3-7 days, depending on the cell line's doubling time.
-
Add the cell viability reagent and measure the signal (e.g., fluorescence or absorbance) or count the number of nuclei using an automated imager.[3]
-
-
Data Analysis:
-
Calculate the EC50 (for proliferation) or IC50 (for inhibition of proliferation) value.
-
Determine the maximum percentage of proliferation or inhibition.
-
Data Presentation
The quantitative data from the described assays should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Assay | Receptor Subtype | This compound EC50 (nM) | ATRA EC50 (nM) | Max Efficacy (% of ATRA) |
| Coactivator Recruitment | RARα | 5.2 | 10.5 | 98% |
| RARβ | 2.1 | 4.8 | 102% | |
| RARγ | 15.8 | 25.1 | 95% | |
| Transcriptional Reporter | RARα | 12.3 | 20.7 | 96% |
| RARβ | 8.9 | 15.2 | 105% | |
| RARγ | 35.4 | 50.3 | 92% | |
| Cell Proliferation | Cardiac Progenitor Cells | 25.6 | 45.8 | 100% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound's efficacy as an RAR agonist. By systematically evaluating its receptor binding, transcriptional activity, and effects on cell proliferation, researchers can gain a comprehensive understanding of its pharmacological profile. Consistent and well-documented experimental procedures are essential for obtaining reliable and reproducible data in the drug development process.
References
- 1. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico discovery of novel Retinoic Acid Receptor agonist structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for AGN 191976 Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of AGN 191976, a putative retinoid receptor agonist, in cancer xenograft models. The protocols outlined below are based on established methodologies for retinoid-based cancer therapies and are intended to serve as a detailed guide.
Introduction
Retinoids, including natural and synthetic derivatives of vitamin A, are known to play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] Their therapeutic potential in oncology has been demonstrated in various cancers, including neuroblastoma and acute promyelocytic leukemia.[1] this compound is hypothesized to be a synthetic retinoid that exerts its anti-cancer effects by activating the retinoic acid receptor (RAR) signaling pathway. This document provides detailed protocols for evaluating the in vivo anti-tumor activity of this compound using xenograft models.
Mechanism of Action: Retinoid Acid Receptor (RAR) Signaling Pathway
This compound is presumed to function as a retinoic acid receptor (RAR) agonist. Upon entering the cell, it binds to RARs, which then form heterodimers with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes that control cellular processes such as differentiation and apoptosis, thereby inhibiting tumor growth.
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
Cell Line Selection and Xenograft Establishment
Successful evaluation of this compound requires the use of appropriate cancer cell lines known to be responsive to retinoid treatment.
-
Recommended Cell Lines:
-
Animal Model:
-
Protocol for Xenograft Establishment:
-
Culture selected cancer cells to 80-90% confluency.
-
Harvest cells and resuspend in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[7]
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Monitor mice regularly for tumor formation.
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[7]
-
This compound Formulation and Administration
The formulation and route of administration are critical for ensuring optimal drug delivery and efficacy.
-
Formulation:
-
Dosing and Administration:
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Dosage: Based on preclinical studies with other retinoids, a starting dose range of 10-30 mg/kg/day is recommended.[3][4][5] Dose-response studies should be conducted to determine the optimal dose.
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Administration Route: Oral gavage or intraperitoneal injection are common routes for retinoid administration in xenograft models.[3][4][5][6]
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Treatment Schedule: A typical schedule involves daily administration for 5 days a week for the duration of the study (e.g., 4-6 weeks).[3][4][5]
-
Efficacy Evaluation
The anti-tumor efficacy of this compound should be assessed through multiple endpoints.
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Tumor Growth Inhibition:
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]
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At the end of the study, calculate the Tumor Growth Inhibition (TGI) index: TGI (%) = (1 – (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[8]
-
-
Biomarker Analysis:
-
At the end of the study, excise tumors for molecular analysis.
-
Immunohistochemistry (IHC): Analyze the expression of key biomarkers in the RAR signaling pathway.
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Western Blot/RT-PCR: Quantify the protein and mRNA levels of target genes.
-
Figure 2: Xenograft study workflow.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition of this compound in Xenograft Model
| Treatment Group | Number of Animals (n) | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 150 ± 25 | 1800 ± 350 | - | - |
| This compound (10 mg/kg) | 10 | 152 ± 28 | 1200 ± 280 | 33.3 | <0.05 |
| This compound (20 mg/kg) | 10 | 148 ± 22 | 800 ± 210 | 55.6 | <0.01 |
| This compound (30 mg/kg) | 10 | 155 ± 30 | 500 ± 150 | 72.2 | <0.001 |
Table 2: Biomarker Modulation by this compound in Tumor Tissue
| Treatment Group | RARβ Expression (Fold Change vs. Control) | CK4 Expression (% Positive Cells) | CK19 Expression (% Positive Cells) |
| Vehicle Control | 1.0 | 75 ± 8 | 15 ± 4 |
| This compound (20 mg/kg) | 5.2 ± 1.1 | 25 ± 6 | 65 ± 9 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Conclusion
These application notes provide a detailed roadmap for the preclinical evaluation of this compound in xenograft models. By following these protocols, researchers can generate robust and reliable data to assess the anti-tumor efficacy and mechanism of action of this novel retinoid compound. Careful dose optimization and biomarker analysis will be crucial for the successful translation of these findings into clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Retinoids as anti-cancer agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Retinoid-induced suppression of squamous cell differentiation in human oral squamous cell carcinoma xenografts (line 1483) in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel all-trans retinoic acid derivative inhibits proliferation and induces differentiation of human gastric carcinoma xenografts via up-regulating retinoic acid receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AGN 191976 solubility and stability issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN 191976, a retinoid compound. Due to the limited availability of specific data for this compound, this guidance is based on the well-documented properties of retinoids in general. Retinoids are known for their poor aqueous solubility and instability, which can present challenges in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: Retinoids like this compound are characteristically hydrophobic and have very low solubility in water.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for creating stock solutions of retinoids.
Q2: My stock solution of this compound appears to have precipitated after storage. How can I prevent this?
A2: Precipitation upon storage can be due to the low solubility of the compound, especially at lower temperatures. To minimize this, ensure the stock solution is stored in a tightly sealed vial to prevent solvent evaporation. It is also advisable to warm the solution to room temperature and vortex it thoroughly before use. Storing stock solutions at -80°C is recommended for long-term stability.[2]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results are often linked to the instability of retinoids. These compounds are sensitive to light, air (oxidation), and heat.[3][4] It is crucial to handle this compound under subdued light and to minimize its exposure to air. Preparing fresh dilutions from a stock solution for each experiment is the best practice to ensure consistent activity.
Q4: How stable is this compound in cell culture media?
A4: The stability of retinoids in cell culture media can be low, particularly in serum-free conditions.[2] In the absence of proteins, retinoids can degrade or isomerize.[2] If using serum-free media, it is best to add the compound to the culture immediately before the experiment and to minimize the incubation time if possible. The presence of serum may help to stabilize the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | 1. Degradation of the compound: Exposure to light, air, or elevated temperatures. 2. Precipitation in media: Poor solubility leading to a lower effective concentration. | 1. Prepare fresh dilutions for each experiment. Handle the compound and solutions under yellow or red light. Store stock solutions under an inert gas (argon or nitrogen) at -80°C.[2] 2. Visually inspect the media for any precipitate after adding the compound. Consider using a carrier solvent or a formulation aid like cyclodextrins to improve solubility.[1] |
| High variability between replicate wells | Uneven distribution of the compound: Due to precipitation or adsorption to plasticware. | Gently mix the culture plate after adding the compound. Pre-treating pipette tips by aspirating and dispensing the compound solution can help reduce adsorption. |
| Unexpected cytotoxicity | Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1% v/v) and include a vehicle-only control in your experiments. |
Data Summary
Table 1: General Solubility of Retinoids in Common Solvents
| Solvent | Solubility | Notes |
| Water | Practically Insoluble[1] | Aqueous solubility is typically very low (<1 µg/mL for retinoic acid).[1] |
| Ethanol | Soluble | A common solvent for preparing stock solutions. |
| DMSO | Soluble | A widely used solvent for creating high-concentration stock solutions for in vitro assays. |
| Chloroform | Soluble | |
| Ether | Soluble | |
| Fats and Oils | Soluble |
Table 2: Stability Considerations for Retinoids
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Promotes degradation and isomerization.[2][3] | Work under subdued, yellow, or red light. Use amber-colored vials for storage.[2] |
| Air (Oxygen) | Causes oxidation.[4] | Store solid compound and stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C (short-term) or -80°C (long-term).[2] |
| pH | Labile in the presence of strong acids.[4] | Avoid strongly acidic conditions. |
| Aqueous Media | Prone to degradation and isomerization, especially in the absence of protein.[2] | Prepare fresh dilutions in media for immediate use. The presence of serum may improve stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile amber-colored microcentrifuge tubes, and a vortex mixer.
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Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C, protected from light.
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Protocol 2: Dilution of this compound in Cell Culture Medium
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Materials: this compound stock solution, pre-warmed cell culture medium (with or without serum), sterile microcentrifuge tubes.
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Procedure:
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Thaw a single aliquot of the this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations.
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Ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is below the cytotoxic threshold for your cell line (typically ≤0.1%).
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Use the freshly prepared dilutions immediately in your experiments.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Compound X in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to cancer cell resistance to the hypothetical small molecule inhibitor, Compound X.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to Compound X, has developed resistance. What are the likely mechanisms?
A1: Acquired resistance to small molecule inhibitors like Compound X can arise through several mechanisms. The most common include:
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On-target alterations: These are genetic changes in the direct target of Compound X. Secondary mutations in the kinase domain of the target protein can reduce the binding affinity of the drug.[1] Gene amplification of the target can also lead to resistance by increasing the amount of the target protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[2]
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Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of Compound X.[1][3] For example, if Compound X targets a protein in the MAPK pathway, cells might upregulate a parallel pathway like the PI3K/AKT pathway to maintain proliferation and survival.[4]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Compound X out of the cell, reducing its intracellular concentration and efficacy.[5]
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Phenotypic changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which has been associated with drug resistance.[3][6]
Q2: How can I confirm that my cell line has developed resistance to Compound X?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Compound X in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7][8] This is typically determined using a cell viability assay.
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A3: A systematic approach is recommended:
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Quantify the level of resistance: Perform a dose-response assay to determine the IC50 value of Compound X in both the sensitive and resistant cell lines.
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Sequence the target gene: Analyze the sequence of the gene encoding the direct target of Compound X in both cell lines to identify any potential mutations in the resistant cells.
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Assess target protein levels: Use Western blotting to compare the expression level of the target protein in sensitive and resistant cells to check for overexpression.
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Analyze key signaling pathways: Profile the activation status of major survival pathways (e.g., MAPK, PI3K/AKT) in the presence and absence of Compound X in both cell lines using techniques like Western blotting or phospho-protein arrays.
Troubleshooting Guides
Problem 1: I am unable to generate a Compound X-resistant cell line.
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Possible Cause: The concentration of Compound X used for selection is too high, leading to widespread cell death.
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Solution: Start with a lower, sub-lethal concentration of Compound X (e.g., the IC20 or IC30) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation.[7] This method is more likely to successfully generate a resistant population.
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Possible Cause: The duration of exposure to Compound X is too short.
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Solution: Developing stable resistance can take several weeks to months of continuous or pulsed exposure to the drug.[7] Be patient and consistently monitor the cells, only increasing the drug concentration once the cells have started to grow steadily at the current concentration.
Problem 2: My resistant cell line loses its resistance phenotype over time in culture.
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Possible Cause: The resistance mechanism is unstable without the selective pressure of the drug.
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Solution: To maintain the resistant phenotype, it is often necessary to continuously culture the cells in the presence of a maintenance concentration of Compound X (e.g., the IC10-IC20).[7] It is also recommended to periodically re-evaluate the IC50 to ensure the resistance is maintained.
Data Presentation
Table 1: Comparison of IC50 Values for Compound X in Sensitive and Resistant Cell Lines
| Cell Line | Compound X IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 15 | 1 |
| Resistant Clone A | 250 | 16.7 |
| Resistant Clone B | 480 | 32 |
Table 2: Relative Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | Cell Line | Basal Level (Normalized) | Level with Compound X (Normalized) |
| p-Target (Y123) | Sensitive | 1.0 | 0.1 |
| Resistant | 1.2 | 0.9 | |
| p-ERK (T202/Y204) | Sensitive | 1.0 | 0.2 |
| Resistant | 2.5 | 2.3 | |
| p-AKT (S473) | Sensitive | 1.0 | 0.8 |
| Resistant | 3.1 | 3.0 |
Experimental Protocols
Protocol 1: Generation of a Compound X-Resistant Cell Line
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Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the parental cancer cell line to determine the IC50 of Compound X.
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Initial drug exposure: Culture the parental cells in medium containing Compound X at a concentration equal to the IC20.
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Monitor and escalate dose: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of Compound X in a stepwise manner (e.g., by 1.5 to 2-fold).
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Repeat dose escalation: Continue this process of gradual dose escalation over several weeks to months.
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Isolate and expand clones: Once cells are able to proliferate at a significantly higher concentration of Compound X, you can isolate and expand single-cell clones.
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Confirm resistance: Characterize the established resistant cell line by determining its IC50 for Compound X and comparing it to the parental cell line.[7][8]
Protocol 2: Western Blot Analysis of Signaling Pathways
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Cell lysis: Culture sensitive and resistant cells to 70-80% confluency. Treat with either vehicle (e.g., DMSO) or Compound X at a relevant concentration for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and transfer: Normalize protein amounts, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of your proteins of interest overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Experimental workflow for developing and characterizing resistance to Compound X.
Caption: Bypass signaling through the PI3K/AKT pathway in response to MAPK inhibition.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Optimizing AGN 191976 dosage for minimal off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGN 191976. The information is designed to help optimize dosage and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic analog of thromboxane A2 (TXA2). Its primary mechanism of action is the agonism of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][2][3][4] Upon binding, this compound activates the TP receptor, initiating downstream signaling cascades.
Q2: What are the known on-target effects of this compound?
As a TP receptor agonist, this compound mimics the physiological and pathological effects of TXA2. These on-target effects include:
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Smooth Muscle Contraction: Potent contraction of vascular smooth muscle, such as in the rat aorta.[1]
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Platelet Aggregation: Stimulation of platelet aggregation in human platelets.[1]
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Ocular Hypotensive Effects: Reduction of intraocular pressure (IOP) in animal models (e.g., Beagle dogs).[1][2][3][4]
Q3: What are the potential off-target effects of this compound?
The primary "off-target" consideration for this compound relates to the heterogeneity of the TP receptor itself. Evidence suggests the existence of different TP receptor subtypes in various tissues, such as in smooth muscle versus platelets.[1] This can lead to differential responses depending on the experimental system. While this compound is reported to be highly selective for the TP receptor over other prostanoid receptors (DP, EP, FP, IP), it is crucial to consider the possibility of off-target binding at higher concentrations.[5]
Q4: How should I prepare and handle this compound for in vitro experiments?
For in vitro experiments, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. Subsequent dilutions to the final working concentration should be made in the appropriate aqueous buffer for your assay. It is important to note the final concentration of the organic solvent in your experiment, as high concentrations can have independent effects on cells and tissues. Always include a vehicle control in your experimental design.
Troubleshooting Guides
Problem 1: High variability in experimental results.
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Possible Cause 1: Compound Instability. Thromboxane A2 analogs can be unstable in aqueous solutions.
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Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
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Possible Cause 2: Receptor Desensitization. Prolonged or repeated exposure to a potent agonist like this compound can lead to TP receptor desensitization, resulting in a diminished response over time.[6][7]
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Solution: In functional assays, ensure an adequate washout period between applications of the agonist. For endpoint assays, carefully control the incubation time with this compound. Consider performing time-course experiments to determine the optimal stimulation period before desensitization occurs.
-
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Possible Cause 3: Inconsistent Cell/Tissue Health. The responsiveness of cells or isolated tissues can vary depending on their health and passage number.
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Solution: Use cells within a consistent and low passage number range. For isolated tissues, ensure proper and consistent dissection and handling techniques to maintain tissue viability.
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Problem 2: No response or a weaker than expected response to this compound.
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Possible Cause 1: Incorrect Dosage/Concentration. The effective concentration of this compound can vary significantly between different tissues and cell types due to TP receptor heterogeneity.[1]
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Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Refer to the provided quantitative data for starting concentration ranges.
-
-
Possible Cause 2: Low Receptor Expression. The cell line or tissue you are using may have low or no expression of the TP receptor.
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Solution: Verify TP receptor expression in your experimental model using techniques such as RT-qPCR, Western blot, or immunohistochemistry.
-
-
Possible Cause 3: Antagonism by other compounds. Components in your cell culture media or buffer could be interfering with this compound binding to the TP receptor.
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Solution: Review all components of your experimental solutions. If possible, perform experiments in a simplified buffer system.
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Problem 3: Observing unexpected cellular or physiological effects.
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Possible Cause 1: Off-target effects at high concentrations. While selective, at high concentrations, this compound may interact with other prostanoid receptors or signaling pathways.
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Solution: Use the lowest effective concentration of this compound as determined by your dose-response studies. If off-target effects are suspected, consider using a selective TP receptor antagonist, such as SQ29548, to confirm that the observed effects are mediated through the TP receptor.[1]
-
-
Possible Cause 2: Activation of different signaling pathways. TP receptors can couple to different G-proteins (primarily Gq/11 and G12/13) leading to the activation of various downstream signaling cascades.[8] The predominant pathway may vary depending on the cell type.
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Solution: Investigate the downstream signaling pathways activated by this compound in your system. This can be done by measuring second messengers like intracellular calcium or inositol phosphate, or by using specific inhibitors for downstream effectors like PLC or Rho kinase.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Preparation | Agonist | EC50 (nM) |
| Rat Aorta | This compound | 0.32 |
| Human Myometrium | This compound | Potent contractile agonist |
| Human Platelets | This compound | 16.3 |
Data extracted from Krauss et al., 1997.[1]
Experimental Protocols
1. Rat Aortic Ring Contraction Assay
This protocol is a standard method for assessing the contractile effect of vasoactive compounds on vascular smooth muscle.[1][4]
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Tissue Preparation:
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Humanely euthanize a male Sprague-Dawley rat.
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Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
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Clean the aorta of adherent connective and fatty tissue.
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Cut the aorta into rings of approximately 4 mm in width.
-
-
Experimental Setup:
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Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and bubble with 95% O2 / 5% CO2.
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Connect the rings to an isometric force transducer.
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Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.
-
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Procedure:
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Induce a reference contraction with 60 mM KCl.
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Wash the tissues and allow them to return to baseline.
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Add this compound in a cumulative manner to obtain a dose-response curve.
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Record the contractile force at each concentration.
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2. Human Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet aggregation.[1][9][10]
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Platelet-Rich Plasma (PRP) Preparation:
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Collect whole human blood into tubes containing 3.2% sodium citrate.
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Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
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Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.
-
-
Procedure:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
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Add this compound at the desired concentration and record the change in light transmission over time.
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The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the TP receptor.
Caption: General experimental workflow for this compound.
References
- 1. reprocell.com [reprocell.com]
- 2. mdpi.com [mdpi.com]
- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 4. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of prostanoid receptor agonists and antagonists on smooth muscle and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jorvet.com [jorvet.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with AGN 191976
Disclaimer: The compound "AGN 191976" as specified in the user request did not yield specific results in scientific literature. Based on available information, it is highly probable that this is a typographical error and the intended compound is AGN-2979 , a known tryptophan hydroxylase activation inhibitor. This technical support center, therefore, focuses on AGN-2979.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using AGN-2979 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AGN-2979 and what is its primary mechanism of action?
AGN-2979, with the full chemical name 3-(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4,4-dimethylpiperidine-2,6-dione, is a selective inhibitor of the activation of tryptophan hydroxylase (TPH).[1][2] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT). AGN-2979 does not inhibit the basal activity of TPH but specifically blocks its activation, particularly in response to stimuli that increase intracellular calcium.[2] This leads to a reduction in serotonin synthesis.
Q2: What is the common research application of AGN-2979?
AGN-2979 is primarily used in neuroscience research to investigate the role of serotonin in various physiological and pathological processes. Due to its ability to reduce serotonin synthesis, it has been studied for its potential antidepressant-like effects in animal models of depression.[3]
Q3: How should I store and handle AGN-2979?
AGN-2979 is typically supplied as a solid powder. For long-term storage, it should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[4] The compound is stable for several weeks during ordinary shipping at ambient temperatures.
Q4: In what solvent should I dissolve AGN-2979?
AGN-2979 is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies in rats, it has also been dissolved in deionized water.[5] It is crucial to prepare fresh solutions and to be aware of the potential effects of the solvent on your experimental system. Always include a vehicle-only control in your experiments.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments with AGN-2979.
Issue 1: No observable effect or lower than expected inhibition of serotonin synthesis.
Possible Causes and Solutions:
-
Inadequate Compound Concentration: The effective concentration of AGN-2979 can vary depending on the experimental model.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model. In a chronic mild stress model in rats, a dose of 4 mg/kg was effective, while lower (1 mg/kg) and higher (16 mg/kg) doses were not.[3]
-
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Recommendation: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -20°C for long-term use.
-
-
Solubility Issues: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration.
-
Recommendation: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution into aqueous buffers. Visually inspect for any precipitates. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.
-
-
Cell Line or Animal Model Specificity: The effect of AGN-2979 on TPH activation can be model-dependent. For instance, a study on Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats, a genetic model of depression, showed that AGN-2979 significantly reduced serotonin synthesis in FRL rats but had no effect in FSL rats.[5]
-
Recommendation: Thoroughly research the literature for studies using your specific experimental model. If none are available, consider that your model may respond differently.
-
Issue 2: Unexpected or Off-Target Effects.
Possible Causes and Solutions:
-
Non-Specific Binding: At high concentrations, small molecules can exhibit non-specific binding to other proteins.
-
Recommendation: Use the lowest effective concentration of AGN-2979 as determined by your dose-response experiments.
-
-
Interaction with other Signaling Pathways: While the primary target is TPH activation, interactions with other pathways cannot be entirely ruled out without specific studies.
-
Recommendation: To confirm that the observed effects are due to TPH inhibition, consider rescue experiments. For example, you could try to bypass the inhibited step by providing the downstream product of TPH, 5-hydroxytryptophan (5-HTP), and observe if this reverses the effects of AGN-2979.
-
Issue 3: High Variability in Experimental Replicates.
Possible Causes and Solutions:
-
Inconsistent Compound Dosing: Inaccurate pipetting or dilution can lead to variability.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to be tested across multiple replicates.
-
-
Cell Culture or Animal Variability: Differences in cell passage number, confluency, or the health and stress levels of animals can introduce variability.
-
Recommendation: Standardize your cell culture practices. For animal studies, ensure consistent housing conditions and handling.
-
-
Assay Timing: The timing of compound addition and measurement can be critical.
-
Recommendation: Maintain a consistent timeline for all experimental steps.
-
Data Summary
The following table summarizes key quantitative data related to AGN-2979.
| Parameter | Value | Species | Experimental Model | Reference |
| Effective in vivo Dose | 4 mg/kg | Rat | Chronic Mild Stress | [3] |
| Ineffective in vivo Doses | 1 mg/kg and 16 mg/kg | Rat | Chronic Mild Stress | [3] |
Experimental Protocols
General Protocol for in vitro Tryptophan Hydroxylase Inhibition Assay
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of AGN-2979 in DMSO (e.g., 10 mM).
-
Prepare your assay buffer suitable for TPH activity (refer to literature for specific buffer compositions).
-
Prepare a solution of Tryptophan (the substrate).
-
Prepare a solution of the necessary co-factors for TPH (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin).
-
Prepare the enzyme (purified TPH or cell lysate containing TPH).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add different concentrations of AGN-2979 (and a vehicle control).
-
Add the TPH enzyme preparation and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding tryptophan and co-factors.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction after a specific time (e.g., by adding a quenching agent).
-
Measure the amount of product formed (5-hydroxytryptophan) using a suitable method such as HPLC or a colorimetric/fluorometric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of AGN-2979 compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with AGN-2979.
Signaling Pathway
The following diagram illustrates the simplified serotonin synthesis pathway and the point of inhibition by AGN-2979.
Caption: Simplified serotonin synthesis pathway showing inhibition of TPH activation by AGN-2979.
References
- 1. AGN-2979 - Wikipedia [en.wikipedia.org]
- 2. AGN 2979 [3(3-methoxyphenyl)-3-(3-dimethylaminopropyl)-4, 4-dimethylpiperidine-2,6-dione]. An inhibitor of the activation of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like action of AGN 2979, a tryptophan hydroxylase activation inhibitor, in a chronic mild stress model of depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. AGN-2979, an inhibitor of tryptophan hydroxylase activation, does not affect serotonin synthesis in Flinders Sensitive Line rats, a rat model of depression, but produces a significant effect in Flinders Resistant Line rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Absorbed Compounds
Disclaimer: Publicly available information on "AGN 191976" is extremely limited, preventing the creation of a specific technical support guide for this compound. Therefore, this guide addresses the core request by focusing on a hypothetical compound, "Compound X," which represents a typical poorly bioavailable drug candidate that researchers might encounter. The principles, troubleshooting advice, and protocols provided are based on established pharmaceutical science for enhancing the bioavailability of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of Compound X?
Low in vivo bioavailability of an orally administered drug like Compound X is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound cannot efficiently cross the intestinal epithelial cell layer to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound is extensively metabolized in the liver (and/or the gut wall) before it reaches systemic circulation.
-
Efflux Transporter Activity: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What initial steps should I take to identify the cause of poor bioavailability for Compound X?
A systematic approach is crucial. We recommend the following initial assessments:
-
Biopharmaceutical Classification System (BCS) Assessment: Determine the solubility and permeability characteristics of Compound X to classify it according to the BCS. This will guide your formulation strategy.
-
In Vitro Dissolution Studies: Assess the dissolution rate of the neat compound in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).
-
Caco-2 Permeability Assay: Use this in vitro model to evaluate the intestinal permeability of Compound X and to determine if it is a substrate for efflux transporters like P-gp.
-
Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the extent of first-pass metabolism.
Troubleshooting Guide
Issue 1: Compound X shows poor dissolution in simulated intestinal fluids.
-
Possible Cause: Low aqueous solubility of the crystalline form of the compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulating Compound X in an amorphous state with a polymer carrier can significantly enhance its apparent solubility and dissolution rate.[1]
-
Lipid-Based Formulations: If the compound is lipophilic, consider formulating it in a self-emulsifying drug delivery system (SEDDS) or a similar lipid-based system to improve solubilization in the gut.[1][2][3]
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the solubility of the drug.[2]
-
Issue 2: Compound X has good solubility but still exhibits low oral bioavailability.
-
Possible Cause: Low intestinal permeability or significant efflux.
-
Troubleshooting Steps:
-
Permeation Enhancers: Include excipients in the formulation that can transiently open the tight junctions between intestinal cells or inhibit efflux pumps.[4][5]
-
P-gp Inhibitors: If Caco-2 assays confirm Compound X is a P-gp substrate, co-administration with a known P-gp inhibitor (e.g., certain surfactants like TPGS) can increase absorption.[6]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can alter its absorption pathway, potentially bypassing efflux transporters and improving uptake.[7]
-
Issue 3: In vivo exposure of Compound X is highly variable between subjects.
-
Possible Cause: Food effects, formulation instability, or differences in GI physiology.
-
Troubleshooting Steps:
-
Controlled Food-Effect Studies: Conduct pharmacokinetic studies in fed and fasted states to understand the impact of food. A well-designed formulation (e.g., a SEDDS) can often mitigate food effects.
-
Formulation Stability Testing: Ensure that the formulation is stable and that the drug does not precipitate out upon dilution in aqueous media.
-
Standardize Dosing Protocol: Ensure consistent administration procedures, including vehicle volume and gavage technique, to minimize experimental variability.
-
Quantitative Data Summary
Table 1: Comparison of Formulation Strategies for a Model Poorly Soluble Compound (Compound Y)
| Formulation Approach | Drug Loading (% w/w) | In Vitro Dissolution at 2h (%) in FaSSIF | In Vivo AUC (ng·h/mL) in Rats (10 mg/kg dose) | Fold Increase in Bioavailability (vs. Suspension) |
| Aqueous Suspension | N/A | 5 ± 2 | 150 ± 45 | 1.0 |
| Micronized Suspension | N/A | 25 ± 7 | 450 ± 110 | 3.0 |
| Amorphous Solid Dispersion (HPMC-AS) | 20 | 85 ± 10 | 1800 ± 350 | 12.0 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | 95 ± 5 | 2400 ± 500 | 16.0 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for their ability to form a stable amorphous dispersion with Compound X and enhance its solubility.
-
ASD Preparation (Spray Drying): a. Dissolve Compound X and the selected polymer in a suitable solvent (e.g., acetone, methanol). b. Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure). c. Collect the dried powder and store it in a desiccator.
-
Characterization: a. Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for Compound X, indicating an amorphous state. b. Powder X-Ray Diffraction (PXRD): Verify the absence of crystallinity by observing a halo pattern. c. In Vitro Dissolution: Perform dissolution testing in biorelevant media (e.g., FaSSIF) to compare the ASD to the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Formulation Groups: a. Group 1: Compound X in an aqueous suspension (e.g., 0.5% methylcellulose). b. Group 2: Compound X formulated as an ASD, reconstituted in water. c. Group 3: Compound X formulated as a SEDDS.
-
Dosing: Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect sparse blood samples (e.g., 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge the blood to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Experimental Workflow
Caption: Workflow for improving the in vivo bioavailability of Compound X.
Signaling Pathway
Caption: Impact of bioavailability barriers on drug delivery to the target site.
References
- 1. Allergan - Wikipedia [en.wikipedia.org]
- 2. [1911.12176] AGN types and unification model [arxiv.org]
- 3. cbonds.com [cbonds.com]
- 4. Allergan (AGN) - Stock price history [companiesmarketcap.com]
- 5. snowball-analytics.com [snowball-analytics.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Elex Biotech LLC [elexbiotech.com]
Technical Support Center: AGN 191976 Stability and Degradation
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds like AGN 191976 is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive overview of the potential degradation pathways of this compound, a third-generation retinoid, and offers practical troubleshooting advice and frequently asked questions to prevent its degradation during laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a synthetic retinoid, belonging to the third generation of these compounds. While the exact structure is not publicly disclosed, it is understood to be an analog of other third-generation retinoids like tazarotene. These retinoids are characterized by their more rigid structures, which often confer greater stability compared to first-generation retinoids.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the behavior of structurally similar third-generation retinoids, the primary factors that can induce degradation of this compound are:
-
Light Exposure (Photodegradation): This is a significant cause of degradation for many retinoids. Exposure to UV and even visible light can lead to photoisomerization, photooxidation, and the formation of various degradation products.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the oxidation of susceptible moieties within the molecule. For tazarotene, a related compound, the sulfur atom and methyl groups are prone to oxidation.[1][2]
-
Extreme Temperatures: Although third-generation retinoids are generally more heat-stable than earlier generations, prolonged exposure to high temperatures can accelerate degradation.
-
Extreme pH: Highly acidic or basic conditions can potentially lead to the hydrolysis of certain functional groups within the molecule.
Q3: How can I visually detect if my this compound solution has degraded?
Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for definitive assessment of purity and degradation.
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Protection from Light: Store in amber vials or wrap containers in aluminum foil.
-
Controlled Temperature: Store at a low, controlled temperature, as recommended by the supplier (typically -20°C for long-term storage).
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Action |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in stock solutions or culture media. | 1. Prepare fresh stock solutions of this compound. 2. Protect all solutions from light during preparation and use. 3. Minimize the time the compound is in aqueous culture media before and during the experiment. 4. Perform a purity check of the stock solution using HPLC. |
| Appearance of extra peaks in HPLC chromatogram of the sample. | Formation of degradation products. | 1. Review the handling and storage procedures of the sample. 2. Compare the chromatogram with a freshly prepared standard. 3. If photodegradation is suspected, repeat the experiment with rigorous light protection. 4. If oxidative degradation is suspected, consider de-gassing solvents and using antioxidants (with caution, as they may interfere with experiments). |
| Precipitate forms in the stock solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the solvent used is appropriate and the concentration is not above the solubility limit. 2. If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex before use. 3. If precipitation persists, it may be a sign of degradation. Prepare a fresh solution. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not published, inferences can be drawn from tazarotene, a structurally related third-generation retinoid. The primary degradation pathway is likely to be photodegradation , involving oxidation .
Caption: Inferred photodegradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the drug substance to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber with controlled light and UV exposure
-
Oven for thermal stress
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep at room temperature for a specified time.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Dissolve the stressed solid in the solvent to the original concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7]
-
Keep a control sample protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all stressed samples and a non-stressed control sample using a validated HPLC method. The method should be able to separate the parent drug from any degradation products.
Caption: Workflow for forced degradation studies.
Protocol 2: Routine Stability Testing by HPLC
Objective: To quantify the amount of this compound and its degradation products in a sample over time under specific storage conditions.
Materials:
-
This compound samples stored under desired conditions
-
HPLC system with UV detector
-
Validated HPLC method (column, mobile phase, flow rate, etc.)
-
Reference standard of this compound
Methodology:
-
Sample Preparation:
-
At each time point (e.g., 0, 1, 3, 6 months), retrieve a sample from the stability chamber.
-
Accurately prepare a solution of the sample in the mobile phase or a suitable solvent at a known concentration.
-
-
Standard Preparation:
-
Prepare a standard solution of this compound at a similar concentration to the sample solution.
-
-
HPLC Analysis:
-
Inject the standard solution to determine the retention time and peak area of the intact drug.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Identify any additional peaks as potential degradation products.
-
-
Quantification:
-
Calculate the percentage of this compound remaining in the sample compared to the initial time point.
-
Calculate the percentage of each degradation product relative to the total peak area.
-
Disclaimer: This information is intended for guidance in a research setting. Specific stability protocols should be developed and validated based on the unique properties of this compound and the experimental context. Always refer to the manufacturer's or supplier's handling and storage recommendations.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 5. ICH Official web site : ICH [ich.org]
- 6. jordilabs.com [jordilabs.com]
- 7. ema.europa.eu [ema.europa.eu]
Addressing cytotoxic effects of AGN 191976 at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxic effects with AGN 191976 at high concentrations during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: High concentrations of small molecule compounds can often lead to off-target effects and cellular stress, resulting in cytotoxicity. While the specific cytotoxic profile of this compound is not extensively documented in public literature, dose-dependent cytotoxicity is a common phenomenon for many compounds. It is crucial to determine if the observed cytotoxicity is a specific effect related to the target of this compound or a general toxic effect.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: Without specific studies on this compound, we can hypothesize potential mechanisms based on common pathways of drug-induced cytotoxicity. These may include:
-
Induction of Apoptosis: Many drugs can trigger programmed cell death by activating caspase cascades.
-
Necrosis: At very high concentrations, compounds can cause direct damage to the cell membrane, leading to necrotic cell death.
-
Oxidative Stress: The compound or its metabolites might increase the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.
-
Mitochondrial Dysfunction: Interference with mitochondrial function can disrupt cellular energy production and initiate apoptotic pathways.[1]
-
Off-target Kinase Inhibition: Many small molecules can inhibit kinases other than their intended target, leading to unforeseen signaling disruptions and toxicity.
Q3: How can we reduce the cytotoxic effects of this compound in our cell culture experiments?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: Reducing the concentration of this compound and the duration of exposure can often minimize cytotoxicity while retaining the desired biological activity.[2]
-
Use of Serum-Free Media: For short-term experiments, switching to a serum-free medium during drug treatment can sometimes reduce non-specific binding and cytotoxicity.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubation with an antioxidant like N-acetylcysteine (NAC) may offer protection.[2]
-
Ensure Healthy Cell Culture Conditions: Cells that are stressed due to factors like high confluency or nutrient depletion may be more susceptible to drug-induced toxicity.[2]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Perform a cell count before plating and use a multichannel pipette for dispensing.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell viability.[3] Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Interference of this compound with the assay chemistry.
-
Solution: Run a control with this compound in cell-free media to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound).
-
Issue 2: Discrepancy between different cytotoxicity assays.
-
Possible Cause: Different assays measure different cellular parameters. For example, an MTT assay measures metabolic activity, which can be affected by factors other than cell death, while a trypan blue exclusion assay measures membrane integrity.[4]
-
Solution: Use orthogonal assays that measure different aspects of cell health to get a more complete picture of cytotoxicity. For instance, combine a metabolic assay (MTT, resazurin) with a membrane integrity assay (LDH release, trypan blue) and an apoptosis assay (caspase activity, Annexin V staining).
-
Quantitative Data Summary
The following tables present hypothetical data from a series of experiments designed to characterize the cytotoxicity of this compound.
Table 1: Dose-Response Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cell Viability (%) (LDH Assay) |
| 0.1 | 98 ± 3.1 | 99 ± 2.5 |
| 1 | 95 ± 4.2 | 97 ± 3.0 |
| 10 | 82 ± 5.5 | 85 ± 4.8 |
| 50 | 45 ± 6.8 | 52 ± 7.1 |
| 100 | 15 ± 4.9 | 21 ± 5.3 |
Table 2: Effect of Co-treatment with N-acetylcysteine (NAC) on this compound-induced Cytotoxicity
| Treatment | Cell Viability (%) (MTT Assay) |
| Control | 100 ± 5.0 |
| This compound (50 µM) | 45 ± 6.8 |
| This compound (50 µM) + NAC (1 mM) | 78 ± 5.9 |
| NAC (1 mM) | 99 ± 4.7 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from lysed control cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways for this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Refining Experimental Protocols for Retinoic Acid Receptor (RAR) Agonist Activity
Important Note on AGN 191976: Initial analysis of your request for "this compound" indicates a potential discrepancy in its classification as a Retinoic Acid Receptor (RAR) agonist. Publicly available data identifies this compound as a potent and selective thromboxane A2 (TP) receptor agonist. The following technical support guide is tailored to researchers working with canonical RAR agonists. The protocols and troubleshooting advice provided are based on established methodologies for compounds that activate RARs, such as all-trans retinoic acid (ATRA) and other synthetic agonists.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for RAR agonists?
A1: Retinoic Acid Receptor (RAR) agonists are small molecules that bind to and activate Retinoic Acid Receptors (RARs). RARs are nuclear receptors that form heterodimers with Retinoid X Receptors (RXRs).[1] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit gene transcription.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[1] This complex then initiates the transcription of downstream target genes that are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[1][2]
Q2: Which cell lines are suitable for studying RAR agonist activity?
A2: The choice of cell line depends on the research question and the specific RAR isotype being investigated (RARα, RARβ, or RARγ). Some commonly used cell lines include:
-
MCF-7 (human breast cancer cells): Often used for studying retinoid-induced growth inhibition and express RARα.[3]
-
SK-BR-3 (human breast cancer cells): An ER-negative cell line that expresses high levels of RARα and is sensitive to retinoid-induced growth inhibition.[3]
-
F9 teratocarcinoma cells: A model for studying retinoid-induced differentiation, where RARβ2 target genes have been identified.[4]
-
HEK293T cells: Commonly used for transient transfection assays, such as luciferase reporter assays, due to their high transfection efficiency.
-
Human Retinal Pigment Epithelial (HRPE) cells: These cells specifically express RAR-β, making them a good model for studying this particular isotype.[5]
It is crucial to verify the expression of the RAR isotype of interest in your chosen cell line.
Q3: My RAR agonist is not showing the expected activity. What are the common causes?
A3: Several factors could contribute to a lack of activity:
-
Compound Instability: Retinoids can be sensitive to light, heat, and air. Ensure proper storage (e.g., at -70°C, under argon, in the dark) and handling.[6]
-
Cell Line Issues: The target RAR isotype may not be expressed in your cell line, or its expression level may be too low. Verify receptor expression via qPCR or Western blot.
-
Incorrect Dosing: The concentration range of the agonist may be inappropriate. Perform a dose-response experiment to determine the optimal concentration.
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to retinoids, reducing their effective concentration. Consider using a lower percentage of FBS or a serum-free medium for the duration of the treatment.
-
Experimental Protocol: Ensure that the incubation time is sufficient for the desired effect (e.g., gene transcription, protein expression, or a phenotypic change).
Troubleshooting Guides
Luciferase Reporter Assay for RARE Activity
| Issue | Possible Cause | Suggested Solution |
| High background luminescence | 1. Promoter leakiness in the reporter construct. 2. Non-specific activation of the luciferase gene. | 1. Use a reporter construct with a minimal promoter. 2. Include "mock" reporter cells (containing only the luciferase vector without the RAREs) as a control to assess non-specific effects.[7] |
| Low signal-to-background ratio | 1. Low expression of RARs in the host cells. 2. Inefficient transfection. 3. Suboptimal agonist concentration. | 1. Use a cell line with known high expression of the target RAR or co-transfect with an RAR expression vector. 2. Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density). 3. Perform a dose-response curve to find the EC50. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of reagents. 3. Edge effects in the plate. | 1. Ensure a single-cell suspension and uniform seeding density. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
Quantitative PCR (qPCR) for RAR Target Gene Expression
| Issue | Possible Cause | Suggested Solution |
| No induction of target gene expression | 1. The selected gene is not a direct target of RAR in that cell line. 2. Insufficient treatment time. 3. Poor RNA quality. | 1. Consult literature for validated RAR target genes in your cell system.[8] Consider genes like RARB, CYP26A1, or HOXB4. 2. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal induction time. 3. Check RNA integrity (e.g., using a Bioanalyzer) before proceeding to cDNA synthesis. |
| Inconsistent Cq values for reference genes | 1. The chosen reference gene is regulated by the experimental treatment. | 1. Validate your reference genes for stability across all experimental conditions. Test multiple reference genes (e.g., GAPDH, ACTB, 18S rRNA) and use a geNorm or similar algorithm to determine the most stable ones. |
| High variability between biological replicates | 1. Inconsistent cell culture conditions. 2. Variability in agonist treatment. | 1. Maintain consistent cell passage numbers, seeding densities, and media conditions. 2. Ensure accurate and consistent preparation and application of the RAR agonist. |
Quantitative Data Summary
Table 1: EC50 Values of Various RAR Agonists
| Compound | Receptor Isoform(s) | Cell Line/Assay | EC50 (nM) | Reference |
| All-trans Retinoic Acid (ATRA) | Pan-RAR | CV-1/LNCaP cells | ~16 (RARα), ~0.3 (RARβ/γ) | [9] |
| 9-cis-Retinoic Acid | Pan-RAR | SK-BR-3 cells | ~3 | [3] |
| AM580 | RARα-selective | CPC proliferation assay | Low nanomolar range | [10] |
| TTNPB | Pan-RAR | CPC proliferation assay | Low nanomolar range | [10] |
| EC23 | Pan-RAR | CPC proliferation assay | Low nanomolar range | [10] |
Detailed Experimental Protocols
Protocol 1: RARE-Luciferase Reporter Assay
This protocol is for a 96-well plate format and assumes the use of a dual-luciferase reporter system.
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 - 2.0 x 10^4 cells per well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix. For example, combine 50 ng of RARE-firefly luciferase reporter plasmid, 5 ng of a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK), and a suitable transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium.
-
-
Agonist Treatment:
-
After 24 hours post-transfection, prepare serial dilutions of the RAR agonist in the appropriate cell culture medium.
-
Remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of the agonist or vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours.
-
-
Lysis and Luciferase Measurement:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activities using a plate luminometer and a dual-luciferase assay kit, following the manufacturer's protocol.[11]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Analysis of Target Gene Expression by RT-qPCR
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of the RAR agonist or vehicle control for the determined optimal time (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the kit manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., RARB) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Visualizations
Caption: Canonical RAR signaling pathway.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. econtent.hogrefe.com [econtent.hogrefe.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonizing Retinoic Acid Receptors Increases Myeloid Cell Production by Cultured Human Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of retinoic acid receptor agonists as proliferators of cardiac progenitor cells through a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
Identifying potential confounding factors in AGN 191976 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective thromboxane A2 (TP) receptor agonist, AGN 191976. The information provided is designed to address specific issues that may be encountered during in vitro and ex vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic compound that acts as a potent and selective agonist for the thromboxane A2 (TP) receptor. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological responses, including platelet aggregation and smooth muscle contraction.
Q2: What are the primary signaling pathways activated by this compound?
A2: As a TP receptor agonist, this compound primarily activates Gq and G13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The activation of G13 stimulates the Rho/Rho kinase pathway, which plays a role in smooth muscle contraction and other cellular processes.
Q3: Are there different isoforms of the TP receptor that this compound can act on?
A3: Yes, in humans, there are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. While they share a significant portion of their structure, they differ in their C-terminal tails, which can lead to differences in signaling and regulation. It is important to consider which isoform is predominantly expressed in your experimental system.
Q4: For which types of experiments is this compound typically used?
A4: this compound, and other TP receptor agonists like U-46619, are commonly used in in vitro and ex vivo studies to investigate processes mediated by the TP receptor. These include platelet aggregation assays, smooth muscle contraction studies (e.g., in vascular or airway tissues), and intracellular signaling assays such as calcium mobilization.
Troubleshooting Guides
Platelet Aggregation Assays
| Issue | Potential Cause | Recommended Solution |
| No or low platelet aggregation response | Inactive agonist: Improper storage or handling of this compound. | Ensure this compound is stored at the recommended temperature (-20°C) and protected from moisture. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and use them promptly. |
| Platelet preparation issues: Platelets may have been activated during preparation or have a low count.[1][2] | Review your protocol for preparing platelet-rich plasma (PRP). Use fresh blood collected with the correct anticoagulant (e.g., 3.2% sodium citrate). Handle samples gently to avoid premature activation. Standardize the platelet count for your assays.[2] | |
| Presence of inhibitory substances: The blood donor may have consumed medications that inhibit platelet function (e.g., aspirin, NSAIDs).[1] | Screen donors for the use of antiplatelet medications. | |
| High variability between replicates or experiments | Inconsistent agonist concentration: Pipetting errors or degradation of diluted agonist solutions. | Calibrate pipettes regularly. Prepare fresh serial dilutions of this compound for each experiment. |
| Variability in platelet reactivity: Platelet reactivity can vary between donors. | Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, ensure proper randomization and controls. | |
| Temperature fluctuations: Platelet aggregation is temperature-sensitive.[1] | Ensure all components of the assay, including PRP and agonist solutions, are maintained at 37°C. |
Smooth Muscle Contraction Assays (e.g., Wire Myography)
| Issue | Potential Cause | Recommended Solution |
| Weak or absent contractile response | Tissue viability issues: Damage to the smooth muscle tissue during preparation or prolonged time in buffer. | Handle tissue gently during dissection and mounting. Ensure the physiological salt solution (e.g., Krebs-Henseleit buffer) is continuously gassed with carbogen (95% O2, 5% CO2) and maintained at 37°C. |
| Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. | Design experiments to minimize the duration of agonist exposure. Include adequate washout periods between agonist additions if performing cumulative concentration-response curves. | |
| Inconsistent or drifting baseline tension | Inadequate equilibration: The tissue may not have been allowed to equilibrate sufficiently before starting the experiment. | Allow the mounted tissue to equilibrate under a stable resting tension for an adequate period (typically 60-90 minutes) before adding any compounds. |
| Mechanical issues: Slippage of the tissue from the mounting supports. | Ensure the tissue is securely mounted. Check the integrity of the mounting apparatus. |
Intracellular Calcium Mobilization Assays
| Issue | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio | Insufficient dye loading: Cells may not have taken up enough of the calcium-sensitive fluorescent dye. | Optimize the dye loading concentration and incubation time for your specific cell type. Ensure that the loading buffer is appropriate and that cells are healthy. |
| Low receptor expression: The cells may express low levels of the TP receptor. | If using a cell line, consider using one known to express the TP receptor or transfecting the cells with a TP receptor expression vector. | |
| High background fluorescence | Extracellular dye: Incomplete removal of extracellular dye after the loading step. | Wash the cells thoroughly with the assay buffer after dye loading to remove any residual extracellular dye. |
| Cell death: Dying cells can have high and unstable intracellular calcium levels. | Ensure cell viability is high. Use cells at an appropriate confluency and handle them gently. |
Quantitative Data
The following tables provide representative quantitative data for the widely used TP receptor agonist U-46619, which is structurally and functionally similar to this compound. These values can serve as a reference for designing experiments with this compound.
Table 1: EC50 Values for U-46619 in Platelet Aggregation and Shape Change
| Species | Assay | EC50 (nM) | Reference |
| Human | Platelet Aggregation | 82 | [3] |
| Human | Platelet Shape Change | 4.8 | [3] |
| Rat | Platelet Aggregation | 145 | [3] |
| Rabbit | Platelet Aggregation | 65 | [3] |
Table 2: EC50 Values for U-46619 in Functional Assays
| Assay | Cell/Tissue Type | EC50 | Reference |
| Serotonin Release | Human Platelets | 0.54 ± 0.13 µM | [4] |
| Fibrinogen Receptor Binding | Human Platelets | 0.53 ± 0.21 µM | [4] |
| Total IP Production | HEK293 cells expressing TPα | 29.3 nM ± 10% CV | [5] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[6]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[7]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.[7]
2. Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument by setting the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.[6]
3. Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the cuvette to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
4. Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Generate a concentration-response curve to calculate the EC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
1. Cell Preparation:
-
Seed cells (e.g., HEK293 cells expressing the TP receptor) in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.[8][9]
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium, wash the cells once, and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.[10]
3. Wash:
-
Gently wash the cells two to three times with the physiological salt solution to remove any extracellular dye.[10]
4. Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the this compound working solutions at various concentrations into the wells.
-
Measure the change in fluorescence intensity over time (e.g., every second for 2-3 minutes). The increase in fluorescence is proportional to the increase in intracellular calcium concentration.
5. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Generate a concentration-response curve to determine the EC50 of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound via the TP receptor.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
Strategies for long-term storage and handling of AGN 191976
Disclaimer: The identifier "AGN 191976" does not correspond to a publicly documented or widely recognized chemical compound in the scientific literature based on available search data. The following information is generated based on a hypothetical compound and should not be used for actual laboratory work. Researchers, scientists, and drug development professionals should always refer to the specific documentation and safety data sheets (SDS) provided by the manufacturer for any chemical substance.
This technical support center provides general guidance on the long-term storage, handling, and troubleshooting for a hypothetical research compound, "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For extended long-term storage (over one year), storage at -80°C is recommended to minimize degradation.[2]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, equilibrate the container to room temperature before opening to prevent condensation. Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Q3: What solvents are suitable for dissolving this compound?
A3: The solubility of this compound should be determined from the manufacturer's product sheet. For many organic molecules, common solvents like DMSO, ethanol, or dimethylformamide (DMF) are used. It is crucial to use anhydrous solvents if the compound is sensitive to hydrolysis.
Q4: Is this compound sensitive to light or air?
A4: Yes, similar to many complex organic molecules, this compound is potentially sensitive to light and oxidation.[3] It is advisable to store solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent selection. | Refer to the manufacturer's data sheet for recommended solvents. Try gentle warming or sonication to aid dissolution, provided the compound is thermally stable. |
| Compound has degraded or precipitated out of solution. | Visually inspect for precipitates. If present, try to redissolve using the original solvent and gentle warming. If this fails, the stock solution may need to be remade. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from solid material. Ensure storage conditions are optimal (see FAQs). Minimize freeze-thaw cycles of stock solutions. |
| Inaccurate concentration of the working solution. | Verify the calibration of balances and pipettes. Prepare a fresh dilution series from a newly prepared stock solution. | |
| Visible color change or precipitation in stock solution | Chemical degradation or contamination. | Discard the solution. Prepare a new stock solution using fresh, properly stored solid compound and high-purity solvent. |
| Exceeded solubility limit. | Ensure the concentration does not exceed the known solubility of this compound in the chosen solvent at the storage temperature. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, assuming the compound is thermally stable.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store at -20°C or -80°C for long-term use.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
References
Validation & Comparative
Comparing AGN 191976 efficacy to other RAR antagonists
A Comparative Analysis of the Efficacy of AGN 194310 and Other Retinoic Acid Receptor (RAR) Antagonists
Disclaimer: The compound "AGN 191976" as specified in the topic was not found in the available scientific literature. It is presumed to be a typographical error. This guide will focus on the well-documented and potent pan-RAR antagonist, AGN 194310 , as a representative compound from the AGN series for comparison with other RAR antagonists.
This guide provides a detailed comparison of the efficacy of AGN 194310 with other notable Retinoic Acid Receptor (RAR) antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction to RAR Antagonists
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription in response to retinoic acid.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[1] RAR antagonists are compounds that bind to these receptors and block the transcriptional activity induced by RAR agonists. These antagonists are valuable research tools and have therapeutic potential in various conditions, including cancer and dermatological disorders.[2][3][4]
Quantitative Comparison of RAR Antagonist Efficacy
The efficacy of RAR antagonists is primarily determined by their binding affinity (Kd) or the concentration required to inhibit 50% of the agonist response (IC50). The following table summarizes the available quantitative data for AGN 194310 and other selected RAR antagonists.
| Compound | Target Selectivity | RARα | RARβ | RARγ | Reference |
| AGN 194310 | Pan-RAR Antagonist | Kd: 3 nM | Kd: 2 nM | Kd: 5 nM | [4][5] |
| AGN 193109 | Pan-RAR Antagonist | Kd: 2 nM | Kd: 2 nM | Kd: 3 nM | [6][7] |
| ER 50891 | RARα Selective Antagonist | IC50: 31.2 nM (relative IC50: 1.8 nM) | relative IC50: 535 nM | relative IC50: 432 nM | |
| CD 2665 | RARβ/γ Selective Antagonist | Kd: >1000 nM | Kd: 306 nM | Kd: 110 nM |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to characterize the binding and functional activity of RAR antagonists. Below are detailed methodologies for two key experimental approaches.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a test compound for a specific RAR subtype.
Objective: To measure the ability of an unlabeled antagonist (e.g., AGN 194310) to compete with a radiolabeled retinoic acid agonist for binding to a specific RAR subtype.
Materials:
-
Recombinant human RARα, RARβ, or RARγ
-
Radiolabeled agonist (e.g., [3H]-all-trans-retinoic acid)
-
Test antagonist (e.g., AGN 194310)
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of the specific recombinant RAR protein and the radiolabeled agonist are incubated in the binding buffer.
-
Increasing concentrations of the unlabeled test antagonist are added to the incubation mixture.
-
The mixture is incubated at 4°C for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with cold binding buffer to remove non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Kd) of the antagonist is calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit the transcriptional activation induced by an RAR agonist.
Objective: To determine the potency of an RAR antagonist in a cellular context.
Materials:
-
A mammalian cell line (e.g., HEK293T) co-transfected with:
-
An expression vector for a specific human RAR subtype (RARα, RARβ, or RARγ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Cell culture medium and reagents.
-
RAR agonist (e.g., all-trans-retinoic acid).
-
Test antagonist (e.g., AGN 194310).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
The transfected cells are plated in a multi-well plate and allowed to attach overnight.
-
The cells are then treated with a constant, sub-maximal concentration of the RAR agonist in the presence of increasing concentrations of the test antagonist.
-
A control group is treated with the agonist alone.
-
The plates are incubated for 24 hours to allow for gene transcription and luciferase expression.
-
After incubation, the cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The antagonist activity is determined by the reduction in luciferase activity compared to the control group treated with the agonist alone.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response, is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RAR signaling and the mechanism of antagonist action.
Caption: Workflow for a competitive binding assay.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
A Comparative Guide to Retinoid Receptor Modulators: The Case of AGN 193109
A comparative analysis of AGN 191976 and AGN 193109 could not be conducted, as extensive searches for "this compound" did not yield any publicly available scientific data on its functional activity, binding properties, or mechanism of action. Therefore, this guide focuses on the well-characterized retinoid receptor antagonist, AGN 193109.
AGN 193109: A Potent Pan-RAR Antagonist
AGN 193109 is a synthetic retinoid analog that functions as a potent and specific antagonist of all three subtypes of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ.[1][2][3][4][5][6] It exhibits high-affinity binding to these receptors, effectively blocking the actions of retinoic acid and other RAR agonists.[1][2][3][4][5][6] Notably, AGN 193109 does not bind to or activate retinoid X receptors (RXRs), highlighting its specificity for the RAR signaling pathway.[1][2][6]
Quantitative Data Summary
The following table summarizes the binding affinities of AGN 193109 for the human RAR subtypes.
| Receptor Subtype | Binding Affinity (Kd) |
| RARα | 2 nM[1][2][3][4][6] |
| RARβ | 2 nM[1][2][3][4][6] |
| RARγ | 3 nM[1][2][3][4][6] |
Functional Assay Performance
AGN 193109 has been demonstrated to effectively antagonize RAR agonist-mediated responses in a variety of in vitro and in vivo functional assays.
Cellular Assays:
-
Inhibition of Agonist-Induced Morphological Changes: In ECE16-1 human ectocervical epithelial cells, AGN 193109 (at 100 nM) inhibits the morphological changes induced by the RAR agonist TTNPB.[1][6]
-
Reversal of Growth Suppression: AGN 193109 can reverse the growth-suppressive effects of retinoids. In ECE16-1 cells, it half-reverses retinoid-dependent growth suppression at a concentration of 10 nM and achieves complete reversal at 100 nM.[1][6]
-
Modulation of Gene Expression: AGN 193109 blocks the retinoid-induced changes in cytokeratin expression in ECE16-1 cells.[2] Specifically, it prevents the decrease in K5, K6, K14, K16, and K17 levels and the increase in K7, K8, and K19 levels that are typically induced by RAR agonists.[1][6]
In Vivo Assays:
-
Amelioration of Retinoid Toxicity: In mouse models, AGN 193109 has been shown to be an effective antidote for retinoid-induced toxicity.[1][6][7] It can suppress the increase in spleen weight induced by TTNPB and significantly reduce the cutaneous toxicity caused by all-trans-retinoic acid (ATRA).[1][6] Topical treatment with AGN 193109 can also mitigate weight loss and cutaneous irritation caused by oral administration of TTNPB.[1][6]
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of AGN 193109 to RAR subtypes.
Methodology: A competitive radioligand binding assay is typically employed.
-
Receptor Source: Nuclear extracts from cells engineered to overexpress a specific human RAR subtype (α, β, or γ) are used.
-
Radioligand: A radiolabeled RAR agonist, such as [³H]all-trans-retinoic acid, is used.
-
Competition: The ability of increasing concentrations of unlabeled AGN 193109 to displace the radioligand from the receptor is measured.
-
Incubation: The receptor preparation, radioligand, and competitor (AGN 193109) are incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as filtration or size-exclusion chromatography.
-
Detection: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the inhibitory constant (Ki), which is then converted to the dissociation constant (Kd).
Cell-Based Functional Antagonism Assay
Objective: To assess the ability of AGN 193109 to antagonize the functional effects of an RAR agonist.
Methodology: A reporter gene assay is a common method.
-
Cell Line: A suitable cell line that expresses RARs and is transfected with a reporter construct is used. The reporter construct contains a retinoic acid response element (RARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: Cells are treated with a fixed concentration of an RAR agonist (e.g., TTNPB or ATRA) in the presence of increasing concentrations of AGN 193109.
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The ability of AGN 193109 to inhibit the agonist-induced reporter gene expression is quantified, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and Point of AGN 193109 Antagonism.
Caption: Experimental Workflow for a Reporter Gene Assay to Measure RAR Antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Elex Biotech LLC [elexbiotech.com]
- 4. AGN 193109 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific antagonist of retinoid toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AGN 191976 Cross-reactivity with Nuclear Receptors
Note to the Reader: Publicly available information specifically pertaining to "AGN 191976" is limited. This guide will therefore focus on the well-characterized and closely related compound, AGN 193109 , a potent pan-Retinoic Acid Receptor (RAR) antagonist. The data and methodologies presented for AGN 193109 serve as a robust framework for understanding the principles of nuclear receptor cross-reactivity analysis for retinoid-like molecules.
This guide provides a comparative analysis of the cross-reactivity of AGN 193109 with various nuclear receptors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of its selectivity profile.
Data Presentation: Nuclear Receptor Binding Affinity
The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinity of AGN 193109 for Retinoic Acid Receptors (RARs) and its known interaction with other nuclear receptors. The data consistently demonstrates a high affinity and selectivity for RARs.
| Nuclear Receptor | Ligand | Binding Affinity (Kd in nM) | Method | Reference |
| Retinoic Acid Receptors (RARs) | ||||
| RARα | AGN 193109 | 2 | Radioligand Binding Assay | [1][2] |
| RARβ | AGN 193109 | 2 | Radioligand Binding Assay | [1][2] |
| RARγ | AGN 193109 | 3 | Radioligand Binding Assay | [1][2] |
| Retinoid X Receptors (RXRs) | ||||
| RXRs (α, β, γ) | AGN 193109 | No significant affinity | Not specified | [2] |
| Peroxisome Proliferator-Activated Receptors (PPARs) | ||||
| PPARs | AGN 193109 | Data not available (Inhibits transactivation) | Functional Assay | [3] |
| Other Nuclear Receptors | ||||
| Glucocorticoid Receptor (GR) | AGN 193109 | Data not available | - | |
| Estrogen Receptor (ER) | AGN 193109 | Data not available | - | |
| Progesterone Receptor (PR) | AGN 193109 | Data not available | - | |
| Androgen Receptor (AR) | AGN 193109 | Data not available | - | |
| Vitamin D Receptor (VDR) | AGN 193109 | Data not available | - | |
| Liver X Receptor (LXR) | AGN 193109 | Data not available | - | |
| Farnesoid X Receptor (FXR) | AGN 193109 | Data not available | - |
Summary of Findings: AGN 193109 is a high-affinity pan-RAR antagonist with Kd values in the low nanomolar range for RARα, RARβ, and RARγ.[1][2] It is highly selective for RARs, exhibiting no significant binding affinity for any of the Retinoid X Receptors (RXRs).[2] While direct binding data for other nuclear receptors such as GR, ER, and PPARs are not readily available, one study has shown that AGN 193109 can inhibit PPAR transactivation, suggesting a potential functional interaction.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the binding affinity and functional activity of a compound like AGN 193109 with nuclear receptors.
Radioligand Binding Assay for RARs
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) of AGN 193109 for RAR subtypes.
Materials:
-
Receptor Source: Nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ (e.g., transfected Sf9 or COS-7 cells).
-
Radioligand: [³H]-all-trans retinoic acid (ATRA) or another suitable high-affinity RAR agonist.
-
Test Compound: AGN 193109.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and dithiothreitol (DTT).
-
Filtration System: 96-well glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate the nuclear extracts containing the specific RAR subtype with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (AGN 193109).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a predetermined time at 4°C.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand. The Kd is equivalent to the Ki in this context.
Luciferase Reporter Gene Assay for Functional Activity
This cell-based assay measures the ability of a compound to act as an agonist or antagonist of a nuclear receptor by quantifying the expression of a reporter gene.
Objective: To assess the antagonist activity of AGN 193109 on RAR-mediated gene transcription.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of RARs.
-
Expression Plasmids:
-
An expression vector for the full-length human RARα, RARβ, or RARγ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Agonist: A known RAR agonist, such as all-trans retinoic acid (ATRA).
-
Test Compound: AGN 193109.
-
Luciferase Assay System: Reagents for the luciferase reaction.
-
Luminometer: For measuring light output.
Procedure:
-
Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the control plasmid.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach and recover.
-
Treatment: Treat the cells with a fixed concentration of the RAR agonist (ATRA) in the presence of increasing concentrations of the test compound (AGN 193109). Include controls with the agonist alone and vehicle alone.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the expressed luciferase and control reporter enzymes.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the light output using a luminometer.
-
Normalization: Measure the activity of the control reporter to normalize the luciferase data for variations in transfection efficiency and cell number.
-
Data Analysis: Plot the normalized luciferase activity against the concentration of the antagonist. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced reporter gene expression.
Mandatory Visualizations
Signaling Pathway of Retinoic Acid Receptors (RARs)
Caption: Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Workflow for Nuclear Receptor Cross-reactivity Screening
Caption: Workflow for nuclear receptor cross-reactivity screening.
References
- 1. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AGN 191976 and BMS 493: Potent Modulators of Retinoic Acid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant research compounds, AGN 191976 (and its closely related analogs, AGN 194310 and AGN 193109) and BMS 493. Both compounds are potent modulators of Retinoic Acid Receptors (RARs), a class of nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. Understanding the distinct mechanisms and performance of these molecules is vital for their application in biomedical research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound / Analogs | BMS 493 |
| Primary Mechanism | Pan-RAR Antagonist | Pan-RAR Inverse Agonist |
| Molecular Action | Blocks RARs, preventing agonist binding and subsequent activation of gene transcription. | Binds to RARs and reduces their basal, constitutive activity, actively repressing gene transcription. |
| Reported Activity | Potent growth inhibitors of various cancer cell lines.[1] | Prevents retinoic acid-induced differentiation and enhances the interaction between RARs and nuclear corepressors.[2] |
Quantitative Performance Data
Table 1: Retinoic Acid Receptor (RAR) Binding Affinity (Kd in nM)
| Compound | RARα | RARβ | RARγ |
| AGN 193109 | 2 nM[1] | 2 nM[1] | 3 nM[1] |
| BMS 493 | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Efficacy - Inhibition of Cancer Cell Colony Formation (IC50 in nM)
| Compound | LNCaP (Prostate) | PC3 (Prostate) | DU-145 (Prostate) |
| AGN 194310 | 16 nM | 18 nM | 34 nM |
| BMS 493 | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action: Antagonist vs. Inverse Agonist
The primary distinction between the AGN compounds and BMS 493 lies in their mode of interaction with RARs. Retinoic acid receptors, as part of RAR/RXR heterodimers, bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.[3][4]
This compound (as a pan-RAR antagonist): An antagonist binds to the receptor's ligand-binding pocket, thereby preventing the binding of natural agonists like all-trans retinoic acid (ATRA). This blockage inhibits the conformational changes required for the recruitment of coactivators, thus silencing the transcriptional activation of target genes.
BMS 493 (as a pan-RAR inverse agonist): An inverse agonist also binds to the ligand-binding pocket but goes a step further than a neutral antagonist. It stabilizes the receptor in an inactive conformation, leading to a reduction in the basal or constitutive activity of the receptor. BMS 493 has been shown to enhance the interaction of RARs with nuclear corepressors (NCoR), actively repressing gene transcription.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize compounds like this compound and BMS 493.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a receptor.
Methodology:
-
Receptor Preparation: Nuclear extracts from cells overexpressing a specific RAR subtype (α, β, or γ) are prepared.
-
Incubation: A constant concentration of a radiolabeled RAR agonist (e.g., [3H]-ATRA) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or BMS 493).
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Viability/Proliferation (MTT) Assay
This assay is used to assess the effect of a compound on cell growth and viability.
References
A Head-to-Head Comparison of Tazarotene (AGN 190168) and Adapalene in Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic retinoids, Tazarotene (formerly known as AGN 190168) and Adapalene have emerged as prominent therapeutic agents, particularly in the management of acne vulgaris and other dermatological conditions. Both are third-generation retinoids, exhibiting enhanced receptor selectivity compared to their predecessors, which theoretically translates to an improved therapeutic index. This guide provides an objective, data-driven comparison of Tazarotene and Adapalene, focusing on their performance in clinical settings, receptor binding profiles, and mechanisms of action.
Quantitative Performance Analysis
The following tables summarize the key quantitative data from head-to-head clinical trials comparing Tazarotene and Adapalene in the treatment of facial acne vulgaris and post-inflammatory hyperpigmentation (PIH).
Table 1: Efficacy in Treating Facial Acne Vulgaris
| Efficacy Endpoint | Tazarotene 0.1% | Adapalene 0.1% / 0.3% | Study Details |
| Global Improvement (≥50%) | 77% of patients[1] | 55% of patients (0.1% cream)[1] | 173 patients, 12-week, multicenter, double-blind, randomized, parallel-group study.[1] |
| 78% of patients[2] | 52% of patients (0.1% gel)[2] | 145 patients, 12-week, multicenter, double-blind, randomized, parallel-group study.[2] | |
| Reduction in Comedo Count | 68% (median reduction)[1] | 36% (median reduction) (0.1% cream)[1] | 173 patients, 12-week, multicenter, double-blind, randomized, parallel-group study.[1] |
| Reduction in Inflammatory Lesions | Significantly greater reduction (P=.0002)[2] | - (0.1% gel)[2] | 145 patients, 12-week, multicenter, double-blind, randomized, parallel-group study.[2] |
| Reduction in Non-inflammatory Lesions | Significantly greater reduction (P<.0001)[2] | - (0.1% gel)[2] | 145 patients, 12-week, multicenter, double-blind, randomized, parallel-group study.[2] |
| Overall Disease Severity | Significantly greater reduction (P<.0001)[2] | - (0.1% gel)[2] | 145 patients, 12-week, multicenter, double-blind, randomized, parallel-group study.[2] |
Table 2: Efficacy in Treating Post-Inflammatory Hyperpigmentation (PIH)
| Efficacy Endpoint | Tazarotene 0.1% Cream | Adapalene 0.3% Gel | Study Details |
| Reduction in PIH Index (Non-White Patients) | -48.9% (mean reduction)[3] | -4.8% (mean reduction)[3] | 16-week, investigator-blinded study in patients with moderate-to-severe acne and PIH.[3] |
| Statistical Significance | Significant reduction from baseline[3] | No significant reduction from baseline[3] | p = 0.017 for the difference between treatments in non-white participants.[3] |
Table 3: Tolerability Profile
| Adverse Event | Tazarotene 0.1% | Adapalene 0.1% / 0.3% | Study Details |
| Common Side Effects | Dryness, peeling/flaking, itching, redness/erythema, burning, and facial irritation.[1] | Dryness, peeling/flaking, itching, redness/erythema, burning, and facial irritation.[1] | Incidences were comparable between groups, with mean peeling and burning levels being milder with Adapalene.[1] |
| Treatment-Related Adverse Events | 58% of patients[4] | 36% of patients (0.1% gel)[4] | 12-week, randomized, evaluator-blinded study.[4] |
| "Definitely" Treatment-Related Adverse Events | 45% of patients[4] | 20% of patients (0.1% gel)[4] | 12-week, randomized, evaluator-blinded study.[4] |
Mechanism of Action and Receptor Selectivity
Both Tazarotene and Adapalene exert their effects by modulating gene expression through binding to retinoic acid receptors (RARs), which are nuclear receptors that heterodimerize with retinoid X receptors (RXRs). Tazarotene is a prodrug that is rapidly hydrolyzed to its active form, tazarotenic acid.
Receptor Binding Selectivity:
-
Tazarotene (Tazarotenic Acid): Selectively binds to RARβ and RARγ. It does not bind to RXRs.[5]
-
Adapalene: Also selectively binds to RARβ and RARγ.[5]
This selectivity for RARβ and RARγ, the predominant RAR subtypes in the epidermis, is thought to contribute to their therapeutic efficacy while potentially minimizing some of the side effects associated with less selective retinoids.
The binding of these synthetic retinoids to the RAR/RXR heterodimer leads to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.
References
- 1. Tazarotene Cream versus Adapalene Cream in the Treatment of Facial Acne Vulgaris: A Multicenter, Double-Blind, Randomized, Parallel-Group Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. A multicenter, double-blind, randomized comparison study of the efficacy and tolerability of once-daily tazarotene 0.1% gel and adapalene 0.1% gel for the treatment of facial acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. Adapalene 0.1% gel compared to tazarotene 0.1% cream in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Small Molecule Inhibitors: A Comparative Analysis Using siRNA
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
Validating that a small molecule inhibitor elicits its biological effects through the intended target is a cornerstone of drug discovery. This guide provides a comparative framework for confirming the on-target effects of a hypothetical small molecule, Compound-X , by contrasting its activity with the highly specific gene silencing mediated by small interfering RNA (siRNA). This approach allows researchers to dissect the phenotypic consequences of target inhibition from potential off-target effects.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical experimental data comparing the effects of Compound-X to siRNA-mediated knockdown of its target, Kinase-Y .
Table 1: Comparison of Cellular Phenotypes
This table compares the impact of Compound-X and a validated siRNA targeting Kinase-Y on key cellular processes. A scrambled, non-targeting siRNA is used as a negative control.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Cell Migration (Normalized) |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 |
| Compound-X (10 µM) | 45 ± 4.8 | 35 ± 3.5 | 0.3 ± 0.05 |
| Scrambled siRNA | 98 ± 5.5 | 6 ± 1.3 | 0.9 ± 0.1 |
| Kinase-Y siRNA | 50 ± 6.1 | 32 ± 4.1 | 0.4 ± 0.08 |
The data presented in Table 1 demonstrates that both Compound-X and the siRNA targeting Kinase-Y induce a similar reduction in cell viability and migration, alongside a comparable increase in apoptosis. This concordance suggests that the observed cellular effects of Compound-X are indeed mediated through the inhibition of Kinase-Y.
Table 2: Target Protein Expression and Downstream Signaling
This table illustrates the effects of Compound-X and Kinase-Y siRNA on the expression of Kinase-Y and the phosphorylation of a known downstream substrate, Protein-Z.
| Treatment Group | Kinase-Y Protein Level (Normalized) | Phospho-Protein-Z Level (Normalized) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Compound-X (10 µM) | 0.9 ± 0.1 | 0.2 ± 0.05 |
| Scrambled siRNA | 1.0 ± 0.1 | 0.9 ± 0.1 |
| Kinase-Y siRNA | 0.2 ± 0.05 | 0.3 ± 0.07 |
As shown in Table 2, the siRNA treatment leads to a significant reduction in the total protein levels of Kinase-Y, which consequently decreases the phosphorylation of its substrate, Protein-Z. In contrast, Compound-X does not alter the total amount of Kinase-Y protein but effectively inhibits its kinase activity, as evidenced by the marked decrease in phosphorylated Protein-Z. This pattern is the expected outcome for a direct enzymatic inhibitor and further supports the on-target action of Compound-X.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
1. Cell Culture and Treatment
-
Cell Line: A human cancer cell line endogenously expressing Kinase-Y (e.g., HeLa, A549).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Compound-X Treatment: Compound-X is dissolved in DMSO to create a 10 mM stock solution. For experiments, cells are treated with a final concentration of 10 µM Compound-X or a corresponding volume of DMSO as a vehicle control for 24-48 hours.
2. siRNA Transfection
-
siRNA Reagents: Predesigned and validated siRNA targeting Kinase-Y and a non-targeting scrambled control siRNA are obtained from a commercial supplier.
-
Transfection Protocol:
-
Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.[1]
-
For each well, 80 pmol of siRNA is diluted in 100 µL of serum-free medium.[1]
-
In a separate tube, 6 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is diluted in 100 µL of serum-free medium and incubated for 5 minutes.[2]
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.
-
The culture medium is replaced with 2 mL of fresh, antibiotic-free medium.
-
The 200 µL siRNA-lipid complex is added dropwise to each well.
-
Cells are incubated for 48-72 hours before harvesting for analysis to allow for sufficient protein knockdown.[3]
-
3. Western Blotting
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant is collected, and protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are then transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against Kinase-Y, phospho-Protein-Z, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for Kinase-Y
Caption: A diagram of the hypothetical Kinase-Y signaling cascade.
Experimental Workflow for On-Target Validation
Caption: Workflow for comparing Compound-X and siRNA effects.
Logical Comparison of Compound-X and siRNA Effects
Caption: Logic diagram for interpreting on-target vs. off-target effects.
References
Independent Validation of Published Data on AGN 191976: A Comparative Guide
An independent review of publicly available scientific literature and clinical trial data reveals a significant lack of specific information regarding a compound designated as "AGN 191976." As of the current date, there are no discernible peer-reviewed publications, clinical trial registrations, or other publicly accessible data that specifically detail the mechanism of action, signaling pathways, or experimental results for a molecule with this identifier.
Our comprehensive search of scientific databases and clinical trial registries did not yield any specific data related to "this compound." The search results included information on other compounds with "AGN" prefixes, such as AGN-201904 and AGN-151607-DP, as well as unrelated topics in astrophysics concerning Active Galactic Nuclei (AGN).
Due to the absence of any published data, it is not possible to provide a comparative analysis, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways for this compound.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary databases or directly contact the originating institution, if known, for any available information. At present, the public domain lacks the necessary data to perform an independent validation or create a comprehensive guide as requested.
A Comparative Guide to the Agonistic Properties of AGN 191976 and Other Thromboxane Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the agonistic properties of AGN 191976, a potent thromboxane A2 (TP) receptor agonist, with other widely used alternatives such as U-46619 and I-BOP. While the initial query concerned the antagonistic properties of this compound, it is crucial to note that the scientific literature predominantly characterizes it as a selective agonist of the TP receptor. This guide will, therefore, focus on its agonistic activities across various cell lines and tissues, presenting key experimental data, detailed protocols, and visual representations of the relevant biological pathways.
Introduction to this compound and Thromboxane A2 Receptor Agonism
This compound is a synthetic analog of prostaglandin F2α and a highly potent and selective agonist for the thromboxane A2 (TP) receptor.[1] TP receptors are G-protein coupled receptors that, upon activation, play a crucial role in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. The study of TP receptor agonists like this compound is vital for understanding these processes and for the development of novel therapeutics targeting cardiovascular and other diseases.
This guide will compare the agonistic potency of this compound with two other well-established TP receptor agonists:
-
U-46619: A stable synthetic analog of the endoperoxide prostaglandin PGH2, widely used as a benchmark TP receptor agonist.
-
I-BOP: A highly potent and selective TP receptor agonist, often used in radioligand binding studies.
Comparative Agonistic Potency
The following tables summarize the quantitative data on the agonistic potency of this compound and its alternatives across different cell lines and tissues. The data is presented as EC50 values, which represent the concentration of an agonist that gives half-maximal response.
Table 1: Comparative EC50 Values for Platelet Aggregation
| Agonist | Species | EC50 (nM) | Reference |
| This compound | Human | 24 | [1] |
| U-46619 | Human | 538.3 | [2] |
Table 2: Comparative EC50 Values for Vascular Smooth Muscle Contraction
| Agonist | Tissue | EC50 (nM) | Reference |
| This compound | Rat Aorta | 0.23 - 0.32 | [1][2] |
| U-46619 | Rat Aorta | ~10-50 times less potent than this compound | [2] |
Table 3: Agonistic Activity of I-BOP (for reference)
| Agonist | Assay | Kd (nM) | EC50 (nM) | Reference |
| I-BOP | Baboon Platelet Binding | 1.12 | 10 | [3] |
| I-BOP | Human Platelet Aggregation | - | ~4.4 |
Note: The data for I-BOP is provided for reference and was not obtained from a direct comparative study with this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of a compound to induce platelet aggregation, a key function mediated by TP receptors.
a. Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Thromboxane agonists (this compound, U-46619, I-BOP) dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
b. Method:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette a known volume of the adjusted PRP into a cuvette with a magnetic stir bar and place it in the aggregometer, pre-warmed to 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add varying concentrations of the thromboxane agonist to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each agonist concentration.
-
Plot the agonist concentration versus the percentage of aggregation to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following TP receptor activation, an early event in the signaling cascade.
a. Materials:
-
Cultured cells expressing TP receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with the TP receptor).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Thromboxane agonists (this compound, U-46619, I-BOP).
-
Fluorescence plate reader or microscope.
b. Method:
-
Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the calcium indicator dye for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Wash the cells again to remove any extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence.
-
Add varying concentrations of the thromboxane agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the agonist concentration versus the peak response to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
The available data clearly indicate that this compound is a highly potent thromboxane A2 receptor agonist, demonstrating significantly greater potency than the commonly used agonist U-46619 in both human platelets and rat aortic smooth muscle.[2] This suggests that this compound can be a valuable tool for researchers studying the physiological and pathological roles of TP receptor activation. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the pharmacological profile of this compound and other TP receptor modulators. The distinct potencies of these agonists across different tissues may also suggest the existence of TP receptor subtypes or tissue-specific differences in receptor coupling and signaling. Further research is warranted to explore these possibilities and to fully understand the therapeutic potential of targeting the thromboxane A2 signaling pathway.
References
- 1. AGN-191976 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacological evidence for thromboxane receptor heterogeneity--implications for the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of vascular and platelet thromboxane A2/prostaglandin H2 receptors in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of AGN 191976: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research compounds like AGN 191976 are paramount to ensuring laboratory safety and environmental protection. This compound is a potent and selective thromboxane A2 (TP) receptor agonist, utilized in research to explore vascular biology and potential therapeutic applications, such as in glaucoma. Due to its potent biological activity, adherence to strict disposal protocols is essential. This guide provides a comprehensive framework for the safe disposal of this compound, emphasizing institutional safety protocols and responsible chemical waste management.
Core Principles of this compound Disposal
Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, it is crucial to treat this compound as a hazardous chemical. The following principles, derived from general laboratory safety guidelines, should be strictly followed.[1][2][3]
-
Consult Institutional Guidelines: Before initiating any disposal procedures, the primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals will provide specific protocols compliant with federal, state, and local regulations.
-
Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and labware, must be managed as hazardous waste.[1][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]
-
Segregate Waste Streams: Proper segregation at the point of generation is critical for safe and efficient disposal.[4] Separate waste into distinct, clearly labeled containers for solid and liquid waste.
Step-by-Step Disposal Procedures
The following procedures provide a step-by-step guide for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form.[4]
-
For handling the pure compound (powder) or preparing concentrated solutions, it is recommended to work within a certified chemical fume hood to prevent inhalation of aerosols.[4]
2. Liquid Waste Disposal:
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the solution (e.g., solvents).
-
Storage: Store the sealed waste container in a designated and secure secondary containment area, away from incompatible materials, until collection by the EHS department.[1]
3. Solid Waste Disposal:
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be considered contaminated solid waste.[1][4]
-
Collection: Place these materials in a dedicated, puncture-resistant hazardous waste container or a clearly labeled bag designated for chemical waste.[1][4]
-
Labeling: Clearly label the solid waste container as "Hazardous Waste" and specify the contaminant as "this compound."
4. Decontamination of Non-Disposable Items:
-
For reusable labware (e.g., glassware), a thorough decontamination procedure is necessary. This typically involves rinsing with an appropriate solvent that can solubilize this compound. The rinseate must be collected and disposed of as hazardous liquid waste. Consult your institution's EHS for approved decontamination procedures.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, use a chemical spill kit with appropriate absorbent materials. Gently cover the spill to avoid generating aerosols.
-
All cleanup materials must be collected and disposed of as hazardous solid waste.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Experimental Protocols
Specific, validated experimental protocols for the chemical deactivation of this compound are not publicly available. Therefore, chemical neutralization is not recommended without explicit guidance from a qualified chemist and your institution's EHS department. The standard and safest approach is collection and disposal via a licensed hazardous waste management service arranged by your institution.
Data Presentation
As no quantitative data regarding the disposal of this compound (e.g., degradation efficiency, solubility in various waste streams) is available, a data table cannot be provided. The disposal procedure relies on established qualitative best practices for potent research chemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Essential Safety and Logistical Information for Handling AGN 191976
For researchers, scientists, and drug development professionals working with the synthetic retinoid AGN 191976, a comprehensive understanding of its handling, storage, and disposal is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to serve as a preferred source for laboratory safety and chemical handling protocols.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a proactive approach to safety through the use of appropriate personal protective equipment and engineering controls is crucial. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible in the immediate work area.
Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
Recommended storage temperature is -20°C for long-term stability.
Spill and Disposal Procedures
In the event of a spill, appropriate and prompt action is necessary to mitigate any potential hazards.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
This procedural guidance is intended to supplement, not replace, institutional safety protocols and the specific information provided in the Material Safety Data Sheet (MSDS) for this compound. Always prioritize safety and consult with your EHS department for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
